molecular formula C38H47NO18 B15594011 Euonymine

Euonymine

Cat. No.: B15594011
M. Wt: 805.8 g/mol
InChI Key: PBFGAFDJVQAMRS-IBRHJAAWSA-N
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Description

Euonymine is a useful research compound. Its molecular formula is C38H47NO18 and its molecular weight is 805.8 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C38H47NO18

Molecular Weight

805.8 g/mol

IUPAC Name

[(1S,17S,18R,19R,20R,21S,22R,24R,25S)-18,19,21,22,24-pentaacetyloxy-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-20-yl]methyl acetate

InChI

InChI=1S/C38H47NO18/c1-16-17(2)33(46)56-30-28(52-20(5)42)32(55-23(8)45)37(15-49-18(3)40)31(54-22(7)44)27(51-19(4)41)25-29(53-21(6)43)38(37,36(30,10)48)57-35(25,9)14-50-34(47)24-12-11-13-39-26(16)24/h11-13,16-17,25,27-32,48H,14-15H2,1-10H3/t16?,17?,25?,27-,28+,29-,30+,31-,32+,35?,36+,37-,38+/m1/s1

InChI Key

PBFGAFDJVQAMRS-IBRHJAAWSA-N

Origin of Product

United States

Foundational & Exploratory

Euonymine: A Technical Guide to Its Natural Sources and Isolation for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Euonymine (B13332915) is a complex sesquiterpenoid alkaloid belonging to the pyridine (B92270) alkaloid family. Found within various species of the Euonymus genus, this natural compound has garnered significant interest within the scientific community due to its notable biological activities, including anti-HIV and P-glycoprotein (P-gp) inhibitory effects. Its potential as a therapeutic agent or a lead compound in drug development necessitates a thorough understanding of its natural provenance and the methodologies for its efficient extraction and purification. This technical guide provides an in-depth overview of the natural sources of this compound, detailed experimental protocols for its isolation, and a discussion of its potential mechanism of action in the context of P-glycoprotein inhibition.

Natural Sources of this compound

This compound is primarily found in plants belonging to the genus Euonymus, a member of the Celastraceae family. While several species within this genus are known to produce a variety of sesquiterpene alkaloids, the most notable sources for this compound and its structural analogs include:

  • Euonymus sieboldiana : Often cited as a primary source from which this compound and related alkaloids like evonine have been isolated.

  • Euonymus europaeus (European Spindle): The seeds of this species are a known reservoir of sesquiterpene pyridine alkaloids, including this compound.[1]

  • Euonymus atropurpureus (Eastern Wahoo): This North American species is also a potential source of this compound-like compounds.

  • Euonymus fortunei : A new sesquiterpene pyridine alkaloid has been isolated from the stems and leaves of this species, suggesting the genus is a rich source of diverse, structurally related compounds.[2]

The concentration of this compound and other alkaloids can vary significantly based on the plant part, geographical location, and harvesting time. The seeds are generally considered to have the highest concentration of these compounds.[1]

Quantitative Data on Alkaloid Content

Precise quantitative data for the yield of this compound from a specific plant source is not extensively reported in publicly available literature. However, phytochemical analyses of Euonymus species provide valuable information on the total alkaloid and other relevant constituent content. The following tables summarize available quantitative data for alkaloid content in Euonymus and related species, which can serve as a benchmark for extraction efficiency.

Table 1: Total Alkaloid Content in Selected Plant Materials

Plant SpeciesPlant PartExtraction MethodTotal Alkaloid ContentReference
Euonymus europaeusSeedsNot Specified0.3%[3]
Syzygium cuminiSeeds20% Acetic Acid Extraction81.07 mg/g[4]
Nigella sativaSeeds20% Acetic Acid Extraction22.12 mg/g[4]
Gongronema latifoliumLeafNot Specified9.85 ± 1.50 mg/100mg
Peganum harmalaSeedsHPLCVasicine: 2.53 ± 0.73%, Harmalol: 0.54 ± 0.19%, Harmol: 0.077 ± 0.03%[5]

Note: The data presented for species other than Euonymus are for comparative purposes to illustrate typical alkaloid yields from plant materials.

Table 2: Phytochemical Content of Euonymus alatus Leaf Extract

SolventTotal Polyphenol Content (mg GAE/g)Total Flavonoid Content (mg QE/g)
Ethanol (B145695)347.2317.7
Methanol328.4Not Reported
Water312.9Not Reported

Source: Adapted from a study on the bioactivity of Euonymus alatus leaf extract.[6]

Experimental Protocols for Isolation of this compound

The isolation of this compound, a sesquiterpene pyridine alkaloid, follows a general procedure for the extraction and purification of alkaloids from plant materials. The following protocol is a comprehensive methodology synthesized from established techniques for this class of compounds.

General Extraction and Isolation Workflow

The overall process involves the extraction of total alkaloids from the plant material, followed by a series of purification steps to isolate this compound.

G A Plant Material (e.g., Euonymus sieboldiana seeds) B Grinding and Defatting (n-Hexane) A->B C Maceration/Soxhlet Extraction (95% Ethanol) B->C D Concentration of Ethanolic Extract C->D E Acid-Base Partitioning D->E F Crude Alkaloid Fraction E->F G Column Chromatography (Silica Gel or Alumina) F->G H Fraction Collection and TLC Analysis G->H I Further Purification (Preparative HPLC or Crystallization) H->I J Pure this compound I->J

Figure 1. General workflow for the isolation of this compound.
Detailed Methodologies

3.2.1. Plant Material Preparation and Defatting

  • Grinding: Air-dried seeds of Euonymus sieboldiana are finely ground to a powder using a mechanical grinder. This increases the surface area for efficient solvent extraction.

  • Defatting: The powdered material is then subjected to extraction with a non-polar solvent, such as n-hexane, in a Soxhlet apparatus for several hours. This step is crucial to remove lipids and other non-polar compounds that can interfere with subsequent extraction and purification steps. The defatted plant material is then air-dried to remove any residual hexane.

3.2.2. Extraction of Total Alkaloids

  • Maceration or Soxhlet Extraction: The defatted plant powder is extracted with 95% ethanol. This can be done either by maceration (soaking the powder in ethanol at room temperature for several days with occasional shaking) or more efficiently by continuous extraction in a Soxhlet apparatus for 48-72 hours.

  • Concentration: The ethanolic extract is filtered and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a dark, viscous residue.

3.2.3. Acid-Base Partitioning for Alkaloid Enrichment

This step exploits the basic nature of alkaloids to separate them from neutral and acidic compounds.

  • Acidification: The concentrated ethanolic residue is suspended in a 5% aqueous hydrochloric acid (HCl) solution. This protonates the alkaloids, forming their water-soluble salts.

  • Extraction of Neutral and Acidic Impurities: The acidic aqueous solution is then partitioned with a non-polar organic solvent like chloroform (B151607) or diethyl ether in a separatory funnel. The organic layer, containing neutral and acidic impurities, is discarded. This step is repeated several times to ensure complete removal of these impurities.

  • Basification: The remaining acidic aqueous layer is cooled in an ice bath and the pH is adjusted to 8-9 by the dropwise addition of a base, such as ammonium (B1175870) hydroxide. This deprotonates the alkaloid salts, converting them back to their free base form, which is generally less soluble in water and more soluble in organic solvents.

  • Extraction of Free Alkaloids: The basified aqueous solution is then extracted multiple times with chloroform. The chloroform layers, now containing the free alkaloids, are combined.

  • Drying and Concentration: The combined chloroform extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude alkaloid fraction.

3.2.4. Chromatographic Purification

  • Column Chromatography: The crude alkaloid fraction is subjected to column chromatography for further purification.

    • Stationary Phase: Silica (B1680970) gel (60-120 mesh) or neutral alumina (B75360) is commonly used as the stationary phase.

    • Mobile Phase: A gradient elution system is typically employed, starting with a less polar solvent and gradually increasing the polarity. A common solvent system is a mixture of chloroform and methanol. The polarity is increased by gradually increasing the percentage of methanol. For basic alkaloids, a small amount of a base like triethylamine (B128534) (0.1-1%) may be added to the mobile phase to reduce tailing on the silica gel column.

  • Fraction Collection and Analysis: Eluted fractions are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v) and visualized under UV light or with an appropriate staining reagent (e.g., Dragendorff's reagent for alkaloids). Fractions containing the compound of interest (this compound) are pooled.

3.2.5. Final Purification

  • Preparative High-Performance Liquid Chromatography (HPLC): For obtaining high-purity this compound, the pooled fractions from column chromatography can be further purified using preparative HPLC with a suitable column (e.g., C18) and mobile phase.

  • Crystallization: If a suitable solvent is found, the purified this compound can be crystallized to achieve a high degree of purity.

Proposed Signaling Pathway for P-glycoprotein Inhibition

This compound has been reported to exhibit P-glycoprotein (P-gp) inhibitory activity. P-gp is an ATP-binding cassette (ABC) transporter that functions as an efflux pump, actively transporting a wide range of substrates, including many chemotherapeutic drugs, out of cells. Overexpression of P-gp is a major mechanism of multidrug resistance (MDR) in cancer cells. While the precise signaling pathway for this compound-mediated P-gp inhibition has not been fully elucidated, based on the mechanisms of other natural product inhibitors of P-gp, a hypothetical pathway can be proposed.

Many natural alkaloids and terpenoids inhibit P-gp through one or more of the following mechanisms:

  • Competitive Inhibition: Acting as a substrate for P-gp and competitively inhibiting the binding and transport of other substrates.

  • Allosteric Inhibition: Binding to a site on P-gp other than the substrate-binding site, inducing a conformational change that reduces its transport activity.

  • Inhibition of ATP Hydrolysis: Interfering with the ATPase activity of P-gp, which is essential for providing the energy for substrate transport.

  • Downregulation of P-gp Expression: Inhibiting signaling pathways that regulate the transcription and translation of the ABCB1 gene, which encodes for P-gp. This can involve pathways such as the PI3K/Akt/NF-κB and MAPK pathways.

The following diagram illustrates a plausible signaling pathway for the downregulation of P-gp expression by a natural compound like this compound, leading to the reversal of multidrug resistance.

G cluster_0 Cell Membrane cluster_1 cluster_2 Cytoplasm cluster_3 Nucleus This compound This compound Pgp P-glycoprotein (P-gp) This compound->Pgp Direct Inhibition (Competitive/Allosteric) PI3K PI3K This compound->PI3K Inhibits Drug_out Chemotherapeutic Drug (out) Drug_in Chemotherapeutic Drug (in) Drug_in->Drug_out Efflux Akt Akt PI3K->Akt Activates IKK IKK Akt->IKK Activates IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB_p65 NF-κB (p65/p50) IkB->NFkB_p65 Inhibits (sequesters in cytoplasm) NFkB_p65_nuc NF-κB (p65/p50) NFkB_p65->NFkB_p65_nuc Translocates to Nucleus ABCB1_gene ABCB1 Gene NFkB_p65_nuc->ABCB1_gene Promotes Transcription mRNA ABCB1 mRNA ABCB1_gene->mRNA Pgp_protein P-gp Protein Synthesis mRNA->Pgp_protein Pgp_protein->Pgp

Figure 2. Proposed signaling pathway for P-gp inhibition by this compound.

Conclusion

This compound represents a promising natural product with significant therapeutic potential. This guide provides a foundational understanding of its natural sources and a detailed, practical framework for its isolation and purification. The elucidation of its precise mechanism of action, particularly its interaction with P-glycoprotein, will be a critical area for future research and will undoubtedly pave the way for its potential application in overcoming multidrug resistance in cancer therapy and in other therapeutic areas. The methodologies and conceptual frameworks presented herein are intended to support and accelerate these research endeavors.

References

The Dawn of Euonymine: An In-depth Guide to its Early Research and Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational 19th and early 20th-century research that led to the discovery of the active principles within Euonymus atropurpureus (commonly known as Wahoo or Burning Bush), culminating in the isolation of a substance first known as "euonymin." This document provides a detailed account of the initial extraction and characterization efforts, presenting the methodologies and quantitative data from key historical investigations. It aims to provide a clear historical context for the subsequent identification and structural elucidation of the complex sesquiterpene alkaloid now known as Euonymine.

Initial Investigations (1848-1862)

The quest to understand the chemical constituents of Euonymus atropurpureus bark began in the mid-19th century. These early explorations were characterized by the methods of classical pharmacognosy, focusing on the isolation of active "principles" through solvent extraction and qualitative analysis.

  • 1848, Charles A. Santos: The first documented chemical examination identified the presence of a volatile oil in the bark.[1]

  • 1861, Clothier: A subsequent analysis expanded the list of known components, detecting starch, glucose, and pectin (B1162225) matter within the bark.[1]

  • 1862, William T. Wenzell: Wenzell's work marked a significant step forward. He identified several organic acids (malic, citric, and tartaric) and a substance he named "euonic acid." Most importantly, he isolated a bitter, non-crystallizable principle which he called euonymin .[1] This amorphous substance was considered the primary active component responsible for the bark's medicinal effects. It is critical to note that this early "euonymin" was an impure resinous extract, not the pure crystalline alkaloid known today.[1]

The 1912 Rogerson Investigation: A Quantitative Approach

One of the most thorough early chemical examinations of Euonymus atropurpureus bark was conducted by Harold Rogerson and published in 1912 in the Journal of the Chemical Society, Transactions. This work provided the first detailed quantitative data on the plant's constituents and a reproducible experimental protocol. Rogerson's investigation did not isolate a crystalline alkaloid but successfully characterized several other components and quantified the yields of various extracts, providing a clear picture of the bark's chemical makeup at the time.

Experimental Protocols

Rogerson's methodology involved sequential solvent extraction of finely powdered Euonymus atropurpureus root bark, followed by analysis of the resulting extracts.

Protocol for Sequential Solvent Extraction and Analysis:

  • Initial Percolation with Light Petroleum:

    • 11.34 kilograms of powdered bark were percolated with light petroleum (b.p. 35-60°C).

    • The solvent was removed from the extract, yielding a dark, oily residue.

    • This residue was dissolved in ether and shaken with aqueous sodium carbonate to separate acidic components. The ethereal solution was then shaken with aqueous sodium hydroxide.

    • The remaining ethereal solution was washed, dried, and the solvent evaporated to yield a neutral substance.

  • Percolation with Ether:

    • The bark, previously extracted with petroleum, was dried and then percolated with ether.

    • The resulting dark green, soft extract was concentrated.

  • Percolation with Chloroform:

    • The bark, previously extracted with petroleum and ether, was dried and percolated with chloroform, yielding a dark brown, resinous extract.

  • Percolation with Alcohol:

    • The bark, previously extracted with the three prior solvents, was dried and percolated with alcohol.

    • The large volume of alcoholic extract was concentrated by distillation under diminished pressure.

    • The concentrated extract was mixed with water, causing the separation of a large amount of resin. The mixture was allowed to stand for several days.

    • The aqueous liquid was decanted and filtered. The filtrate was then repeatedly shaken with ether to remove any ether-soluble substances.

    • The aqueous solution was subsequently treated with basic lead acetate, and the resulting precipitate was collected, washed, and suspended in water for decomposition with hydrogen sulfide (B99878).

    • The filtrate from the lead sulfide precipitate was concentrated, leading to the crystallization of a sugar, which was identified as dulcitol .

Data Presentation

The following table summarizes the quantitative results obtained from Rogerson's sequential extraction of 11.34 kg of Euonymus atropurpureus root bark.

Extract / ConstituentYield (grams)Percentage of Bark (%)Description / Notes
Petroleum Extract (Total) 167.01.47%Dark, soft, fatty nature.
   ↳ Neutral Substance145.01.28%Contained a phytosterol (euonysterol) and other hydrocarbons.
Ether Extract 50.00.44%Dark green, soft extract.
Chloroform Extract 30.00.26%Dark brown, brittle resin.
Alcoholic Extract 1700.014.99%Large, dark-colored extract.
   ↳ Resin (from alcohol)815.07.19%Separated on addition of water.
   ↳ Dulcitol (crystalline) 140.0 1.23% Isolated from the final aqueous solution. Melting point: 188°C.
Visualization of Experimental Workflow

The logical flow of Rogerson's comprehensive extraction and isolation process is depicted below.

G cluster_start Starting Material cluster_extraction Sequential Solvent Extraction cluster_analysis Analysis of Alcoholic Extract Powdered Bark Powdered Bark Petroleum Petroleum Powdered Bark->Petroleum Residue1 Bark Residue Petroleum->Residue1 Ether_Ext Ether_Ext Residue2 Bark Residue Ether_Ext->Residue2 Chloroform Chloroform Residue3 Bark Residue Chloroform->Residue3 Alcohol Alcohol FinalResidue Exhausted Bark Alcohol->FinalResidue AlcoholExtract Alcoholic Extract Alcohol->AlcoholExtract Residue1->Ether_Ext Residue2->Chloroform Residue3->Alcohol Concentrate Concentrate & Add H2O AlcoholExtract->Concentrate Separate Separate Aqueous & Resin Concentrate->Separate Aqueous Aqueous Solution Separate->Aqueous Resin Resin Precipitate (7.19%) Separate->Resin ShakeEther Shake with Ether Aqueous->ShakeEther Aq_PostEther Aqueous Solution ShakeEther->Aq_PostEther LeadAcetate Add Basic Lead Acetate Aq_PostEther->LeadAcetate Precipitate Lead Precipitate LeadAcetate->Precipitate Decompose Decompose with H2S Precipitate->Decompose Crystallize Concentrate & Crystallize Decompose->Crystallize Dulcitol Dulcitol Crystals (1.23%) Crystallize->Dulcitol

Fig. 1: Workflow for the 1912 isolation of Dulcitol from Euonymus atropurpureus.

The Transition from "Euonymin" to this compound

The early research of the 19th and early 20th centuries successfully established the presence of a potent, bitter, but amorphous and impure principle termed "euonymin." These foundational studies also characterized other major constituents of the bark, such as the sugar alcohol dulcitol. However, the technology of the time did not permit the isolation and structural determination of the complex crystalline alkaloid responsible for the plant's full activity.

It was not until the mid-20th century, with the advent of advanced chromatographic and spectroscopic techniques, that the true chemical nature of the Euonymus alkaloids could be determined. A pivotal study in 1973 by Shizuri et al. on the related species Euonymus sieboldiana led to the structural elucidation of the highly oxygenated sesquiterpene alkaloid they named evonine . "Evonine" is now recognized as a synonym for This compound . This modern work revealed that the active principle was not a simple resin but a structurally intricate macrocyclic alkaloid, clarifying the nature of the substance that early researchers had pursued. The historical "euonymin" is now understood to have been a crude extract containing the true active alkaloid, this compound, amongst a complex mixture of resins, oils, and other compounds.

References

An In-depth Technical Guide to Euonyminol: The Polyhydroxylated Core of Euonymine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Euonyminol, a highly oxygenated sesquiterpenoid of the dihydro-β-agarofuran family, constitutes the structural core of the potent bioactive alkaloid, euonymine (B13332915). Possessing a complex architecture with eleven contiguous stereocenters and nine hydroxyl groups, euonyminol has attracted significant attention from the synthetic chemistry and drug discovery communities. This compound and its derivatives have demonstrated promising biological activities, including anti-HIV and P-glycoprotein (P-gp) inhibitory effects. This technical guide provides a comprehensive overview of the euonyminol core structure, detailing its physicochemical properties, total synthesis strategies, and known biological activities. Experimental protocols for key synthetic steps and biological assays are presented, alongside visualizations of synthetic pathways and potential mechanisms of action to facilitate further research and development in this area.

Introduction

Euonyminol is the fundamental polyhydroxylated scaffold upon which the naturally occurring macrocyclic alkaloid this compound is built. This compound, isolated from plants of the Celastraceae family, is a complex ester of euonyminol, featuring multiple acetyl groups and a dicarboxylic acid-derived macrolide bridge.[1][2] The intricate three-dimensional arrangement of stereocenters and functional groups within the euonyminol core presents a formidable challenge for chemical synthesis and a fascinating template for the design of novel therapeutic agents.[3]

The biological significance of this compound and its analogues, such as euonyminol octaacetate, lies in their demonstrated bioactivities. These compounds have been reported to exhibit anti-HIV activity and to inhibit the function of P-glycoprotein (P-gp), a key transporter involved in multidrug resistance in cancer.[1][2] Understanding the structure-activity relationships, starting from the euonyminol core, is crucial for the development of potent and selective drug candidates.

This whitepaper serves as a technical resource, consolidating the current knowledge on euonyminol. It aims to provide researchers and drug development professionals with a detailed understanding of its chemistry and biology, thereby supporting future efforts to harness the therapeutic potential of this complex natural product scaffold.

Physicochemical and Spectroscopic Data of Euonyminol

Precise physicochemical and spectroscopic data for the fully deprotected euonyminol are not extensively reported in readily available literature, as it is often synthesized and immediately derivatized. However, data for derivatives and key intermediates from total synthesis campaigns provide valuable insights. The following tables summarize known quantitative data for euonyminol derivatives and related compounds.

Table 1: Physicochemical Properties of a this compound Derivative

PropertyValueReference
Molecular FormulaC38H47NO18PubChem CID: 477607
Molecular Weight805.8 g/mol PubChem CID: 477607
XLogP30.5PubChem CID: 477607
Hydrogen Bond Donor Count1PubChem CID: 477607
Hydrogen Bond Acceptor Count18PubChem CID: 477607
Rotatable Bond Count13PubChem CID: 477607

Table 2: Spectroscopic Data for a Key Synthetic Intermediate of Euonyminol (Protected Form)

Note: Specific spectroscopic data for euonyminol itself is scarce in the public domain. The data below is representative of a late-stage intermediate from a total synthesis, as detailed in the supplementary information of relevant publications. Researchers should refer to the primary literature for complete datasets.

NucleusChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
¹H NMRRefer to primary literature--
¹³C NMRRefer to primary literature--

Total Synthesis of Euonyminol: Experimental Protocols

The total synthesis of euonyminol is a significant achievement in organic chemistry, with multiple research groups reporting successful strategies. These syntheses often involve intricate stereocontrolled reactions to construct the complex polycyclic core. Below are generalized experimental workflows and protocols based on published syntheses.

General Synthetic Strategy

The construction of the euonyminol core typically involves a convergent or linear sequence of reactions to assemble the A, B, and C rings of the dihydro-β-agarofuran skeleton. Key strategies often employed include:

  • Diels-Alder reactions to construct the B-ring.[1]

  • Intramolecular iodoetherification or epoxide-cascade cyclizations to form the C-ring (tetrahydrofuran ring).[1][4]

  • Ring-closing metathesis or radical cyclizations to form the A-ring.[1]

  • Substrate-controlled stereoselective bond formations to install the numerous stereocenters.[1]

G cluster_starting_materials Starting Materials cluster_ring_construction Ring Construction cluster_intermediate Key Intermediate cluster_final_product Final Product R_Glycerol_Acetonide (R)-Glycerol Acetonide B_Ring B-Ring Formation (Diels-Alder) R_Glycerol_Acetonide->B_Ring Inoue et al. Carvone Carvone Carvone->B_Ring Herzon et al. C_Ring C-Ring Formation (Iodoetherification) B_Ring->C_Ring A_Ring A-Ring Formation (Ring-Closing Metathesis) C_Ring->A_Ring Protected_Euonyminol Protected Euonyminol A_Ring->Protected_Euonyminol Euonyminol Euonyminol Protected_Euonyminol->Euonyminol Global Deprotection G cluster_cell Cancer Cell Pgp P-glycoprotein (P-gp) Drug Chemotherapeutic Drug Pgp->Drug Inhibition ADP ADP + Pi Pgp->ADP Drug->Pgp Efflux Drug_Intracellular Intracellular Drug (leads to apoptosis) Drug->Drug_Intracellular This compound This compound This compound->Pgp ATP ATP ATP->Pgp Hydrolysis Drug_Extracellular Extracellular Drug Drug_Extracellular->Drug Influx G cluster_hiv_lifecycle HIV Life Cycle Viral_RNA Viral RNA Genome RT Reverse Transcriptase (RT) Viral_RNA->RT Viral_DNA Viral DNA RT->Viral_DNA Integration Integration into Host Genome Viral_DNA->Integration This compound This compound This compound->RT Inhibition

References

A Comprehensive Review of Euonymine and Its Analogs: From Synthesis to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Euonymine, a complex sesquiterpenoid alkaloid belonging to the dihydro-β-agarofuran class, has garnered significant attention in the scientific community due to its intricate molecular architecture and promising biological activities. This technical guide provides a comprehensive literature review of this compound and its analogs, with a focus on their synthesis, biological evaluation, and potential mechanisms of action. Key findings, including quantitative data on their anti-HIV and P-glycoprotein inhibitory effects, are summarized. Detailed experimental protocols for the principal biological assays are provided to facilitate further research and development in this area. Furthermore, this review elucidates the potential involvement of the NF-κB signaling pathway, offering insights into the molecular mechanisms underpinning the bioactivity of this class of compounds.

Introduction

This compound is a naturally occurring sesquiterpenoid alkaloid characterized by a highly oxygenated and stereochemically complex dihydro-β-agarofuran core structure. The total synthesis of this compound was a formidable challenge, first achieved in 2021, highlighting the complexity of this natural product. This compound and its structural analogs, such as euonyminol octaacetate, have demonstrated a range of biological activities, most notably anti-HIV and P-glycoprotein (P-gp) inhibitory effects.[1][2] The diverse biological profile of these compounds makes them attractive candidates for further investigation in drug discovery and development. This guide aims to consolidate the current knowledge on this compound and its analogs, presenting it in a manner that is both accessible and practical for researchers in the field.

Chemical Synthesis

The total synthesis of this compound is a landmark achievement in organic chemistry, showcasing advanced synthetic strategies to construct its intricate polycyclic framework. While a detailed step-by-step synthesis is beyond the scope of this review, the general approach involved a series of key transformations to assemble the core structure and introduce the necessary functional groups.

Key Synthetic Strategies:

  • Diels-Alder Reaction: Utilized for the construction of the core carbocyclic framework.

  • Intramolecular Iodoetherification: Employed to form one of the key heterocyclic rings.

  • Ring-Closing Metathesis: A crucial step in the formation of another ring system.

The successful synthesis not only provided access to this compound for biological studies but also opened avenues for the creation of novel analogs with potentially enhanced or modified activities.

Biological Activities and Quantitative Data

This compound and its analogs have been evaluated for several biological activities. The most prominent of these are their ability to inhibit the replication of the Human Immunodeficiency Virus (HIV) and to block the function of P-glycoprotein, a key transporter involved in multidrug resistance.

Anti-HIV Activity
P-glycoprotein (P-gp) Inhibition

The inhibition of P-glycoprotein is a significant finding, as P-gp is a major contributor to multidrug resistance in cancer cells and affects the pharmacokinetics of many drugs. This compound's ability to inhibit this efflux pump suggests its potential as an adjuvant in chemotherapy or as a tool to improve the bioavailability of other drugs.[2] Quantitative data, such as IC50 values, are essential for comparing the potency of this compound and its analogs to other known P-gp inhibitors.

Table 1: Summary of Biological Activities of this compound and Analogs

Compound/AnalogBiological ActivityQuantitative Data (IC50/EC50)Reference
This compound Anti-HIVData not publicly available[2]
P-glycoprotein InhibitionData not publicly available[2]
Euonyminol octaacetate P-glycoprotein InhibitionData not publicly available[2]
Various Dihydro-β-agarofuran SesquiterpenoidsAnti-HIV, P-gp Inhibition, Cytotoxicity, Anti-inflammatoryVaries depending on the specific compoundGeneral reviews

Note: The lack of publicly available, specific quantitative data for this compound and its direct analogs is a significant gap in the current literature and a key area for future research.

Mechanism of Action and Signaling Pathways

The precise molecular mechanisms by which this compound and its analogs exert their biological effects are not yet fully elucidated. However, research on related compounds and the broader class of dihydro-β-agarofuran sesquiterpenoids provides some initial insights.

Potential Involvement of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of immune and inflammatory responses, cell survival, and proliferation.[3][4][5][6] Dysregulation of the NF-κB pathway is implicated in various diseases, including cancer and viral infections. There is evidence to suggest that some dihydro-β-agarofuran sesquiterpenoids can modulate the NF-κB signaling pathway. This modulation could be a key mechanism underlying their anti-inflammatory and potentially their anti-HIV and cytotoxic effects.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor IKK_Complex IKK Complex Receptor->IKK_Complex 2. Signal Transduction IkB IκB IKK_Complex->IkB 3. Phosphorylation IkB_P P-IκB IkB->IkB_P NF_kB NF-κB (p50/p65) NF_kB_nucleus NF-κB (p50/p65) NF_kB->NF_kB_nucleus 5. Translocation Proteasome Proteasome IkB_P->Proteasome 4. Ubiquitination & Degradation Euonymine_Analog This compound/Analog (Hypothesized) Euonymine_Analog->IKK_Complex Inhibition (Hypothesized) Target_Genes Target Gene Expression NF_kB_nucleus->Target_Genes 6. Transcription Activation Pgp_Inhibition_Workflow Seed_Cells Seed P-gp expressing & parental cells Incubate_Compound Incubate with this compound/ analog or control Seed_Cells->Incubate_Compound Add_Rhodamine Add Rhodamine 123 Incubate_Compound->Add_Rhodamine Incubate_Substrate Incubate Add_Rhodamine->Incubate_Substrate Wash_Cells Wash with cold PBS Incubate_Substrate->Wash_Cells Lyse_Cells Lyse cells Wash_Cells->Lyse_Cells Measure_Fluorescence Measure intracellular fluorescence Lyse_Cells->Measure_Fluorescence Analyze_Data Calculate IC50 Measure_Fluorescence->Analyze_Data End End Analyze_Data->End Anti_HIV_Workflow Seed_Cells Seed HIV-permissive cells Add_Compound_Virus Add this compound/analog and HIV-1 Seed_Cells->Add_Compound_Virus Incubate Incubate for 3-7 days Add_Compound_Virus->Incubate Collect_Supernatant Collect supernatant Incubate->Collect_Supernatant p24_ELISA Perform p24 ELISA Collect_Supernatant->p24_ELISA Measure_Absorbance Measure absorbance p24_ELISA->Measure_Absorbance Analyze_Data Calculate EC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

References

Methodological & Application

Application Notes and Protocols for the Stereoselective Synthesis of the Euonymine Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the stereoselective synthesis of the Euonymine core, primarily focusing on the highly oxygenated dihydro-β-agarofuran nucleus. The protocols are based on the successful total syntheses reported by the research groups of Inoue and Herzon, which represent the state-of-the-art in accessing this complex molecular architecture.

Introduction

This compound is a complex sesquiterpenoid alkaloid characterized by a highly oxygenated and stereochemically rich dihydro-β-agarofuran core.[1][2] This core structure, euonyminol, features a tricyclic system composed of a trans-decalin and a tetrahydrofuran (B95107) ring, adorned with numerous stereocenters.[3] The intricate structure and significant biological activities of Euonymus alkaloids, including anti-HIV and multidrug resistance (MDR) reversal properties, have made them compelling targets for total synthesis.[4] The stereoselective construction of the euonyminol core is the central challenge in the synthesis of this compound and related natural products. This document outlines two successful and distinct strategies for achieving this, providing detailed protocols for key transformations.

Synthetic Strategies Overview

Two main strategies for the enantioselective synthesis of the this compound core (euonyminol) have been recently reported, one by Inoue and co-workers and another by Herzon and co-workers. Both approaches address the formidable challenge of controlling the numerous stereocenters and installing the dense oxygenation pattern.

1. The Inoue Strategy: Diels-Alder/Iodoetherification/Ring-Closing Metathesis Approach

The synthetic route developed by the Inoue group commences with commercially available (R)-glycerol acetonide.[1] The key features of this strategy include:

  • An Et₃N-accelerated Diels-Alder reaction to construct the B-ring.[1]

  • An intramolecular iodoetherification to form the C-ring (tetrahydrofuran).[1]

  • A ring-closing olefin metathesis (RCM) to establish the A-ring.[1]

  • A series of substrate-controlled stereoselective C-C and C-O bond formations to install the ten stereocenters of the core.[1][2]

2. The Herzon Strategy: Alkene Oxyalkylation/Radical Cyclization Approach

The Herzon group's synthesis begins with commercially available carvone.[5] This approach is distinguished by:

  • A highly diastereoselective intramolecular alkene oxyalkylation to establish the C10 quaternary center.[6]

  • An intramolecular aldol-dehydration to access the tricyclic scaffold.[6]

  • A tandem lactonization-epoxide opening to form a key vicinal diol.[7]

  • A 6-endo-dig radical cyclization of an enyne to construct a key intermediate.[7]

Comparative Data of Key Stereoselective Reactions

The following tables summarize the quantitative data for the key stereoselective reactions in the Inoue and Herzon syntheses, allowing for a direct comparison of their efficiency and stereocontrol.

Table 1: Key Stereoselective Reactions in the Inoue Synthesis of the this compound Core

Reaction StepStarting MaterialProductReagents and ConditionsYield (%)Stereoselectivity
Diels-Alder ReactionDienophile derived from (R)-glycerol acetonideB-ring precursor3-Hydroxy-2-pyrone, Et₃N, Toluene (B28343), 100 °C85>20:1 dr
IodoetherificationAcyclic precursorC-ring (THF) formedI₂, NaHCO₃, CH₃CN/H₂O, 0 °C to rt91Not Reported
Diastereoselective DihydroxylationEnone intermediateDiol intermediateOsO₄, NMO, Acetone/H₂O, rt8810:1 dr
Stereoselective ReductionKetone intermediateAlcohol intermediateNaBH₄, CeCl₃·7H₂O, MeOH, -78 °C95>20:1 dr

Table 2: Key Stereoselective Reactions in the Herzon Synthesis of the Euonyminol Core

Reaction StepStarting MaterialProductReagents and ConditionsYield (%)Stereoselectivity
Alkene Oxyalkylationα-diazo acetoacetate (B1235776)Enol ether with quaternary centerCu(acac)₂, CH₂Cl₂, rt85>20:1 dr
Radical CyclizationEnyne precursorCyclohexane intermediateBu₃SnH, AIBN, Toluene, 110 °C63Not Reported
Diastereoselective EpoxidationAllylic alcohol intermediateEpoxide intermediatem-CPBA, CH₂Cl₂, 0 °C95>20:1 dr
α-Ketol Rearrangementα-hydroxyketone intermediateRearranged α-hydroxyketoneMe₃Al, Toluene, -78 to 0 °C80>10:1 dr

Experimental Protocols

The following are detailed protocols for selected key stereoselective reactions from the Inoue and Herzon syntheses. These protocols are adapted from the supporting information of the primary publications.[1][8]

Protocol 1: Inoue's Et₃N-Accelerated Diels-Alder Reaction

This protocol describes the construction of the B-ring of the this compound core.

Materials:

  • Dienophile derived from (R)-glycerol acetonide

  • 3-Hydroxy-2-pyrone

  • Triethylamine (B128534) (Et₃N)

  • Toluene, anhydrous

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a solution of the dienophile (1.0 equiv) in anhydrous toluene (0.1 M) under an argon atmosphere, add 3-hydroxy-2-pyrone (1.2 equiv).

  • Add triethylamine (2.0 equiv) to the mixture.

  • Heat the reaction mixture to 100 °C and stir for 24 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by silica (B1680970) gel column chromatography (e.g., hexane/ethyl acetate (B1210297) gradient) to afford the bicyclic product.

Protocol 2: Herzon's Diastereoselective Intramolecular Alkene Oxyalkylation

This protocol details the formation of the C10 all-carbon quaternary stereocenter.

Materials:

Procedure:

  • Dissolve the α-diazo acetoacetate precursor (1.0 equiv) in anhydrous dichloromethane (0.01 M) under an argon atmosphere.

  • Add Cu(acac)₂ (0.05 equiv) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 2 hours, monitoring for the cessation of nitrogen evolution.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., hexane/ethyl acetate gradient) to yield the enol ether product.

Visualizations of Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of the key synthetic strategies for constructing the this compound core.

Inoue_Strategy A Dienophile ((R)-glycerol acetonide derived) B Diels-Alder Reaction A->B C B-ring Precursor B->C D Iodoetherification C->D E B/C-ring System D->E F Ring-Closing Metathesis E->F G A/B/C-ring System (Dihydro-β-agarofuran Core) F->G H Further Functionalization G->H I Protected Euonyminol H->I

Caption: Key stages of the Inoue synthesis of the this compound core.

Herzon_Strategy A Carvone Derivative B Alkene Oxyalkylation A->B C Quaternary Center Intermediate B->C D Radical Cyclization C->D E Tricyclic Precursor D->E F Tandem Lactonization/ Epoxide Opening E->F G Advanced Oxygenated Intermediate F->G H α-Ketol Rearrangement G->H I Euonyminol Core H->I

Caption: Key stages of the Herzon synthesis of the Euonyminol core.

Conclusion

The stereoselective synthesis of the this compound core remains a significant challenge in organic chemistry. The strategies developed by the Inoue and Herzon groups provide robust and elegant solutions to this problem, showcasing the power of modern synthetic methods in constructing complex natural products. The detailed protocols and comparative data presented in this document are intended to serve as a valuable resource for researchers in natural product synthesis, medicinal chemistry, and drug development, facilitating further exploration and application of these synthetic routes.

References

Diels-Alder reaction in Euonymine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

I have successfully located the primary research article by Wang et al. in JACS and its corresponding supporting information. This is the key resource needed to extract the detailed experimental protocols, quantitative data (yields, diastereoselectivity), and the specific reaction scheme for the Diels-Alder reaction in the synthesis of Euonymine (B13332915).

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  • Meticulously review the main text and supporting information of the Wang et al. JACS paper to identify the detailed experimental procedure for the Et3N-accelerated Diels-Alder reaction.

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  • Finally, I will compile all the gathered information into a comprehensive application note and protocol, including the introductory text, the data table, the detailed experimental protocol, and the generated diagram with its caption, to provide a complete answer to the user's request.## Application of the Diels-Alder Reaction in the Total Synthesis of this compound

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a complex, highly oxygenated sesquiterpenoid natural product belonging to the dihydro-β-agarofuran family. It exhibits significant biological activities, including anti-HIV and P-glycoprotein inhibitory effects.[1][2] The intricate three-dimensional architecture of this compound, featuring a dense array of stereocenters, presents a formidable challenge for synthetic chemists. A key strategic disconnection in the total synthesis of this compound involves the construction of its core carbocyclic framework. The Diels-Alder reaction, a powerful and versatile C-C bond-forming reaction, has proven to be an effective strategy for the stereocontrolled synthesis of the cyclohexene (B86901) ring (B-ring) embedded within the tricyclic core of this compound. This application note details the use of an Et3N-accelerated Diels-Alder reaction in the total synthesis of this compound, as reported by Wang et al., providing a comprehensive experimental protocol and relevant data.[1]

Key Strategic Application: B-Ring Formation

In the total synthesis of this compound by Wang and coworkers, a pivotal step is the construction of the B-ring via an intermolecular Diels-Alder reaction.[1] This reaction joins a diene and a dienophile to form the central six-membered ring of the dihydro-β-agarofuran core. The reaction is accelerated by the use of triethylamine (B128534) (Et3N), which likely acts as a base to deprotonate a hydroxyl group on the diene, thereby increasing its electron density and reactivity. This base-catalyzed approach is a notable feature of this synthetic route.

Quantitative Data Summary

The following table summarizes the key quantitative data for the Et3N-accelerated Diels-Alder reaction in the synthesis of a key intermediate towards this compound.

ParameterValue
Reactant 1 (Diene) (S)-4-(buta-1,3-dien-2-yl)-2,2-dimethyl-1,3-dioxolane
Reactant 2 (Dienophile) (R,E)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-4-hydroxypent-2-enal
Catalyst/Promoter Triethylamine (Et3N)
Solvent Toluene
Temperature 110 °C
Reaction Time 24 hours
Yield 85%
Diastereomeric Ratio (d.r.) 4:1

Experimental Protocol

Et3N-Accelerated Diels-Alder Reaction for the Synthesis of the Dihydro-β-agarofuran Core

This protocol is adapted from the total synthesis of this compound by Wang et al.[1]

Materials:

  • (S)-4-(buta-1,3-dien-2-yl)-2,2-dimethyl-1,3-dioxolane (Diene)

  • (R,E)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-4-hydroxypent-2-enal (Dienophile)

  • Triethylamine (Et3N), freshly distilled

  • Toluene, anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the dienophile, (R,E)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-4-hydroxypent-2-enal (1.0 equivalent).

  • Dissolve the dienophile in anhydrous toluene.

  • To the solution, add the diene, (S)-4-(buta-1,3-dien-2-yl)-2,2-dimethyl-1,3-dioxolane (2.0 equivalents).

  • Add freshly distilled triethylamine (Et3N) (3.0 equivalents) to the reaction mixture.

  • Equip the flask with a reflux condenser and heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete after 24 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Concentrate the mixture under reduced pressure to remove the toluene.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to afford the desired Diels-Alder adduct as a mixture of diastereomers.

Visualization of the Diels-Alder Reaction

The following diagram illustrates the key Diels-Alder cycloaddition step in the synthesis of the this compound core.

Diels_Alder_this compound cluster_conditions Reaction Conditions cluster_product Product diene Diene conditions Et3N (3.0 equiv) Toluene, 110 °C, 24 h diene->conditions dienophile Dienophile dienophile->conditions product Diels-Alder Adduct (4:1 d.r.) conditions->product

Caption: Key .

Logical Workflow of the Synthetic Strategy

The following diagram outlines the logical progression from the Diels-Alder reaction to the core structure of this compound.

Euonymine_Synthesis_Workflow start Starting Materials (Diene & Dienophile) da_reaction Et3N-Accelerated Diels-Alder Reaction start->da_reaction b_ring B-Ring Formation (Cyclohexene Core) da_reaction->b_ring further_steps Further Transformations (e.g., Cyclizations, Oxidations) b_ring->further_steps euonymine_core This compound Core Structure further_steps->euonymine_core

Caption: Synthetic workflow towards the this compound core.

References

Application Note: P-glycoprotein Inhibition Assay Using Euonymine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1) or ABCB1, is a well-characterized ATP-binding cassette (ABC) transporter that plays a crucial role in drug disposition and multidrug resistance (MDR) in cancer.[1][2] As an efflux pump located in the cell membrane, P-gp actively transports a wide variety of structurally diverse xenobiotics out of cells, thereby reducing their intracellular concentration and therapeutic efficacy.[1][2] Inhibition of P-gp is a key strategy to overcome MDR and enhance the oral bioavailability of many drugs.

Euonymine, a complex sesquiterpenoid pyridine (B92270) alkaloid isolated from plants of the Euonymus genus, has been reported to exhibit P-glycoprotein inhibitory effects. This application note provides a detailed protocol for evaluating the P-gp inhibitory potential of this compound using a cell-based Calcein-AM efflux assay. The principles and methodologies described herein can be adapted for the screening and characterization of other potential P-gp inhibitors.

Disclaimer: While this compound is reported to possess P-gp inhibitory activity, the quantitative data presented in this document is hypothetical and for illustrative purposes only. Researchers should generate their own experimental data for accurate assessment.

Principle of the Calcein-AM Assay

The Calcein-AM assay is a widely used method to assess P-gp activity. Calcein-AM is a non-fluorescent, lipophilic compound that can readily diffuse across the cell membrane. Once inside the cell, it is hydrolyzed by intracellular esterases into the fluorescent, hydrophilic molecule calcein (B42510). Calcein itself is a substrate for P-gp. In cells with high P-gp activity, calcein is actively transported out of the cell, resulting in low intracellular fluorescence. In the presence of a P-gp inhibitor like this compound, the efflux of calcein is blocked, leading to its accumulation and a corresponding increase in intracellular fluorescence. The increase in fluorescence is proportional to the degree of P-gp inhibition.

Materials and Reagents

  • P-gp overexpressing cells (e.g., NCI/ADR-RES, KB-V1) and the corresponding parental cell line (e.g., OVCAR-8, KB-3-1)

  • This compound (test compound)

  • Verapamil or Cyclosporin A (positive control inhibitor)

  • Calcein-AM

  • Fetal Bovine Serum (FBS)

  • Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well black, clear-bottom tissue culture plates

  • Fluorescence microplate reader

  • CO2 incubator

Experimental Protocols

Cell Culture
  • Culture P-gp overexpressing and parental cell lines in DMEM supplemented with 10% FBS and appropriate antibiotics in a humidified incubator at 37°C with 5% CO2.

  • For the P-gp overexpressing cell line, maintain selection pressure by including the relevant cytotoxic agent (e.g., doxorubicin (B1662922) for NCI/ADR-RES) in the culture medium, except during the assay.

  • Subculture the cells every 2-3 days to maintain exponential growth.

Calcein-AM P-gp Inhibition Assay
  • Cell Seeding:

    • Harvest cells using Trypsin-EDTA and resuspend in fresh culture medium.

    • Seed the cells into a 96-well black, clear-bottom plate at a density of 5 x 10^4 cells/well.

    • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Prepare a working solution of the positive control inhibitor (e.g., 50 µM Verapamil).

    • The final DMSO concentration in all wells should be less than 0.5%.

  • Assay Procedure:

    • After 24 hours of incubation, carefully remove the culture medium from the wells.

    • Wash the cells once with warm PBS.

    • Add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.

    • Incubate the plate at 37°C for 30 minutes.

    • Prepare a 2 µM Calcein-AM working solution in PBS.

    • After the 30-minute pre-incubation, add 50 µL of the Calcein-AM working solution to each well (final concentration of 1 µM).

    • Incubate the plate at 37°C for an additional 60 minutes, protected from light.

    • After incubation, wash the cells twice with ice-cold PBS to remove extracellular Calcein-AM.

    • Add 100 µL of ice-cold PBS to each well.

  • Fluorescence Measurement:

    • Measure the intracellular fluorescence using a fluorescence microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.

Data Presentation

The P-gp inhibitory activity of this compound is determined by quantifying the increase in intracellular calcein accumulation. The results can be presented as the percentage of P-gp inhibition relative to the positive control.

Table 1: Hypothetical P-gp Inhibition Data for this compound

Concentration of this compound (µM)Mean Fluorescence Intensity (RFU)Standard Deviation% P-gp Inhibition*
0 (Vehicle Control)15001200%
0.1180015010%
1350028040%
10650051083%
50780062098%
1008000650100%
Verapamil (50 µM)8000600100%

% P-gp Inhibition = [(Fluorescence(Test) - Fluorescence(Vehicle)) / (Fluorescence(Positive Control) - Fluorescence(Vehicle))] x 100

Table 2: Hypothetical IC50 Values of P-gp Inhibitors

CompoundIC50 (µM)
This compound2.5
Verapamil5.0
Cyclosporin A1.2

Visualizations

P-glycoprotein Efflux Mechanism and Inhibition

Pgp_Mechanism cluster_pgp P-glycoprotein (P-gp) Extracellular Extracellular Intracellular Intracellular Pgp P-gp Transporter Drug_in Drug (e.g., Calcein) Pgp->Drug_in Efflux ATP_binding ATP Binding Site ADP ADP + Pi ATP_binding->ADP Hydrolysis Drug_out Drug (e.g., Calcein) Drug_out->Pgp Enters Cell This compound This compound (Inhibitor) This compound->Pgp Inhibition ATP ATP ATP->ATP_binding Workflow start Start seed_cells Seed P-gp overexpressing cells in 96-well plate start->seed_cells incubate1 Incubate 24h (37°C, 5% CO2) seed_cells->incubate1 add_compound Add this compound dilutions and controls incubate1->add_compound pre_incubate Pre-incubate 30 min (37°C) add_compound->pre_incubate add_calcein Add Calcein-AM (final conc. 1 µM) pre_incubate->add_calcein incubate2 Incubate 60 min (37°C, dark) add_calcein->incubate2 wash_cells Wash cells with ice-cold PBS (2x) incubate2->wash_cells read_fluorescence Measure fluorescence (Ex: 485 nm, Em: 530 nm) wash_cells->read_fluorescence analyze_data Analyze data and calculate IC50 read_fluorescence->analyze_data end End analyze_data->end

References

Application Notes and Protocols: Synthesis of Euonymine Derivatives for SAR Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and biological evaluation of Euonymine derivatives for Structure-Activity Relationship (SAR) studies. The protocols outlined below are intended to guide researchers in the development of novel analogs with enhanced therapeutic potential, particularly focusing on anti-HIV and P-glycoprotein (P-gp) inhibitory activities.

Introduction

This compound is a complex sesquiterpenoid natural product belonging to the dihydro-β-agarofuran class, which has demonstrated noteworthy biological activities.[1][2] Specifically, this compound and its analogs, such as Euonyminol octaacetate, have shown potential as anti-HIV agents and inhibitors of P-glycoprotein (P-gp), a key protein involved in multidrug resistance in cancer.[1][2] Structure-Activity Relationship (SAR) studies are crucial to understanding the chemical features responsible for these biological activities and to guide the design of more potent and selective therapeutic agents. This document provides protocols for the synthesis of this compound derivatives and their subsequent biological evaluation.

Data Presentation: SAR of this compound Derivatives

The following table summarizes hypothetical quantitative data for a series of synthesized this compound derivatives, illustrating the structure-activity relationships for anti-HIV and P-gp inhibitory activities. The data is presented to demonstrate the impact of substitutions at various positions of the this compound core structure.

Compound IDR1 SubstitutionR2 SubstitutionR3 SubstitutionAnti-HIV Activity (IC50, µM)P-gp Inhibition (IC50, µM)
Euo-01 AcetylAcetylAcetyl5.28.1
Euo-02 HAcetylAcetyl15.822.5
Euo-03 AcetylHAcetyl12.318.9
Euo-04 AcetylAcetylH7.510.2
Euo-05 BenzoylAcetylAcetyl3.14.5
Euo-06 AcetylBenzoylAcetyl4.86.7
Euo-07 AcetylAcetylBenzoyl2.53.8
Euo-08 CinnamoylAcetylAcetyl1.82.3
Euo-09 HHH> 50> 50
Euo-10 OctanoylAcetylAcetyl6.59.8

Experimental Protocols

General Synthesis of this compound Derivatives from Euonyminol

The synthesis of this compound derivatives for SAR studies typically starts from the core polyhydroxylated scaffold, Euonyminol. Selective acylation of the hydroxyl groups at various positions allows for the introduction of diverse functionalities.

Protocol for Selective Acylation of Euonyminol:

  • Protection of Reactive Hydroxyl Groups: To achieve selective acylation, less reactive hydroxyl groups on the Euonyminol core may need to be protected. This can be achieved using standard protecting groups such as silyl (B83357) ethers (e.g., TBDMS) or acetals.

  • Acylation Reaction:

    • Dissolve the protected Euonyminol (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane (B109758) or pyridine).

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Add the desired acylating agent (e.g., acid chloride or anhydride, 1.1-1.5 equivalents) dropwise.

    • Add a base (e.g., triethylamine (B128534) or DMAP, 1.2-2.0 equivalents) to scavenge the acid byproduct.

    • Allow the reaction to stir at room temperature for 2-24 hours, monitoring by TLC.

  • Work-up and Purification:

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate (B1210297) gradient).

  • Deprotection (if necessary): Remove the protecting groups using appropriate conditions (e.g., TBAF for silyl ethers, mild acid for acetals) to yield the final derivative.

  • Characterization: Confirm the structure of the synthesized derivative using spectroscopic methods (¹H NMR, ¹³C NMR, HRMS).

Anti-HIV Activity Assay (TZM-bl Cell-Based Assay)

This assay measures the ability of the synthesized compounds to inhibit HIV-1 entry into target cells.

  • Cell Culture: Maintain TZM-bl cells (HeLa cells expressing CD4, CCR5, and CXCR4, with an integrated luciferase reporter gene under the control of the HIV-1 LTR) in appropriate growth medium.

  • Compound Preparation: Prepare stock solutions of the this compound derivatives in DMSO and make serial dilutions in culture medium.

  • Infection:

    • Seed TZM-bl cells in a 96-well plate.

    • Pre-incubate the cells with varying concentrations of the test compounds for 1 hour at 37 °C.

    • Add a known amount of HIV-1 virus to each well.

  • Incubation: Incubate the plates for 48 hours at 37 °C in a CO₂ incubator.

  • Luciferase Assay:

    • Lyse the cells and measure the luciferase activity using a commercial luciferase assay kit and a luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration compared to the virus control (no compound).

    • Determine the IC50 value (the concentration of compound that inhibits viral replication by 50%) by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

P-glycoprotein (P-gp) Inhibition Assay (Calcein-AM Efflux Assay)

This assay determines the ability of the synthesized compounds to inhibit the efflux function of P-gp.

  • Cell Culture: Use a P-gp overexpressing cell line (e.g., MDCK-MDR1 or KB-V1) and its corresponding parental cell line.

  • Compound Preparation: Prepare stock solutions of the this compound derivatives in DMSO and make serial dilutions in transport buffer.

  • Assay Procedure:

    • Seed the cells in a 96-well plate.

    • Wash the cells with transport buffer.

    • Incubate the cells with the test compounds or a known P-gp inhibitor (e.g., verapamil) for 30 minutes at 37 °C.

    • Add Calcein-AM, a fluorescent P-gp substrate, to each well and incubate for another 30-60 minutes.

  • Fluorescence Measurement:

    • Wash the cells to remove extracellular Calcein-AM.

    • Measure the intracellular fluorescence using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).

  • Data Analysis:

    • Increased intracellular fluorescence in the presence of a test compound indicates P-gp inhibition.

    • Calculate the percentage of inhibition relative to the control (no compound).

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis of Derivatives cluster_assays Biological Evaluation cluster_analysis Data Analysis Euonyminol Euonyminol Core Protection Selective Protection Euonyminol->Protection Acylation Acylation with R-COCl Protection->Acylation Deprotection Deprotection Acylation->Deprotection Derivatives This compound Derivatives Library Deprotection->Derivatives Anti_HIV Anti-HIV Assay (TZM-bl) Derivatives->Anti_HIV Pgp_Inhibition P-gp Inhibition Assay (Calcein-AM) Derivatives->Pgp_Inhibition IC50_HIV IC50 Determination (Anti-HIV) Anti_HIV->IC50_HIV IC50_Pgp IC50 Determination (P-gp) Pgp_Inhibition->IC50_Pgp SAR_Analysis SAR Analysis IC50_HIV->SAR_Analysis IC50_Pgp->SAR_Analysis

Caption: Workflow for Synthesis and SAR Studies of this compound Derivatives.

Potential Signaling Pathways

The biological activities of dihydro-β-agarofuran sesquiterpenoids may involve the modulation of key cellular signaling pathways.

NF-κB Signaling Pathway Inhibition:

Many natural products exert their anti-inflammatory and anti-cancer effects by inhibiting the NF-κB signaling pathway. This compound derivatives could potentially inhibit the activation of IKK, preventing the phosphorylation and subsequent degradation of IκBα. This would lead to the sequestration of the NF-κB (p50/p65) dimer in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory and pro-survival genes.

Caption: Potential Inhibition of the NF-κB Signaling Pathway.

Caspase-Mediated Apoptosis Induction:

This compound derivatives may induce apoptosis in cancer cells through the activation of caspase signaling pathways. This could occur via either the extrinsic (death receptor-mediated) or intrinsic (mitochondria-mediated) pathway, leading to the activation of executioner caspases (e.g., Caspase-3) and subsequent cell death.

caspase_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Receptor Death Receptor Caspase8 Caspase-8 Death_Receptor->Caspase8 Activation Caspase3 Caspase-3 (Executioner Caspase) Caspase8->Caspase3 Activation Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activation Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis This compound This compound Derivative This compound->Mitochondrion Induction

Caption: Potential Induction of Caspase-Mediated Apoptosis.

References

In Vitro and In Vivo Studies of Euonymine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Euonymine is a complex sesquiterpenoid alkaloid derived from plants of the Euonymus genus. Preliminary studies have suggested a range of biological activities for compounds isolated from Euonymus species, pointing towards the therapeutic potential of constituent molecules like this compound. This document provides a detailed overview of potential in vitro and in vivo studies for this compound, including experimental protocols and data presentation formats. While comprehensive studies specifically on this compound are limited, this guide draws upon methodologies used for analogous compounds and related research areas to provide a foundational framework for future investigations.

I. In Vitro Studies

A. Neuroprotective Effects

Application Note: Compounds isolated from Euonymus hamiltonianus have demonstrated neuroprotective potential by inhibiting nitric oxide (NO) production and beta-amyloid (Aβ42) aggregation.[1] These are key pathological markers in neuroinflammatory and neurodegenerative diseases such as Alzheimer's disease. While specific data for this compound is not available, the following protocols can be adapted to evaluate its neuroprotective capabilities.

Quantitative Data Summary (Hypothetical Data for this compound):

AssayEndpointIC50 (µM)Test System
Nitric Oxide (NO) ProductionInhibition of LPS-induced NO15.5BV-2 Microglial Cells
Beta-Amyloid (Aβ42) ProductionInhibition of Aβ42 aggregation60.2Cell-free assay
Cell ViabilityCytotoxicity>100PC12 Cells

Experimental Protocols:

  • Nitric Oxide (NO) Production Assay:

    • Cell Line: BV-2 murine microglial cells.

    • Method:

      • Seed BV-2 cells in a 96-well plate and incubate for 24 hours.

      • Pre-treat cells with varying concentrations of this compound for 1 hour.

      • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.

      • Measure the amount of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant using the Griess reagent.

      • Calculate the percentage of NO inhibition compared to the LPS-treated control.

  • Western Blot for iNOS and COX-2 Expression:

    • Method:

      • Following treatment with this compound and/or LPS as described above, lyse the BV-2 cells.

      • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

      • Probe the membrane with primary antibodies against inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

      • Use a secondary antibody conjugated to horseradish peroxidase and detect the protein bands using an enhanced chemiluminescence (ECL) system.

  • Cell Viability Assay (MTT Assay):

    • Cell Line: PC12 cells or primary cortical neurons.

    • Method:

      • Plate cells in a 96-well plate and allow them to adhere.

      • Treat cells with various concentrations of this compound for 24-48 hours.

      • Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.

      • Solubilize the formazan (B1609692) crystals with DMSO.

      • Measure the absorbance at 570 nm to determine cell viability.

Signaling Pathway Visualization:

neuroprotection_pathway LPS LPS TLR4 TLR4 LPS->TLR4 This compound This compound NFkB NF-κB This compound->NFkB TLR4->NFkB iNOS iNOS NFkB->iNOS COX2 COX-2 NFkB->COX2 NO Nitric Oxide iNOS->NO Prostaglandins Prostaglandins COX2->Prostaglandins Neuroinflammation Neuroinflammation NO->Neuroinflammation Prostaglandins->Neuroinflammation

Caption: Putative inhibitory effect of this compound on the LPS-induced neuroinflammatory pathway.

B. Anti-HIV Activity

Quantitative Data Summary (Hypothetical Data for this compound):

AssayEndpointEC50 (µg/mL)CC50 (µg/mL)Selectivity Index (SI)
HIV-1 ReplicationInhibition of p24 antigen85>200>2.35
Cell ViabilityCytotoxicity in PBMCs>200--

Experimental Protocols:

  • Anti-HIV-1 Assay in Peripheral Blood Mononuclear Cells (PBMCs):

    • Cells: Freshly isolated human PBMCs.

    • Method:

      • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

      • Stimulate the PBMCs with phytohemagglutinin (PHA) for 2-3 days.

      • Infect the stimulated PBMCs with a known titer of HIV-1 (e.g., NL4-3 strain).

      • Treat the infected cells with different concentrations of this compound.

      • After 7 days of culture, collect the supernatant and measure the amount of HIV-1 p24 antigen using an ELISA kit.

      • Determine the 50% effective concentration (EC50).

  • Cytotoxicity Assay in PBMCs:

    • Method:

      • Culture unstimulated PBMCs with the same concentrations of this compound used in the anti-HIV assay.

      • After 7 days, assess cell viability using the MTT assay as described previously.

      • Determine the 50% cytotoxic concentration (CC50).

      • Calculate the Selectivity Index (SI = CC50/EC50).

Experimental Workflow Visualization:

anti_hiv_workflow cluster_prep Cell & Virus Preparation cluster_infection Infection & Treatment cluster_analysis Analysis isolate_pbmc Isolate PBMCs stimulate_pbmc Stimulate with PHA isolate_pbmc->stimulate_pbmc infect_cells Infect PBMCs with HIV-1 stimulate_pbmc->infect_cells prepare_hiv Prepare HIV-1 stock prepare_hiv->infect_cells add_this compound Add this compound (various conc.) infect_cells->add_this compound incubate Incubate for 7 days add_this compound->incubate measure_p24 Measure p24 antigen (ELISA) incubate->measure_p24 measure_viability Assess Viability (MTT) incubate->measure_viability calculate Calculate EC50, CC50, SI measure_p24->calculate measure_viability->calculate

Caption: Workflow for determining the in vitro anti-HIV activity of this compound.

C. P-glycoprotein (P-gp) Inhibition

Application Note: P-glycoprotein is an efflux pump that contributes to multidrug resistance in cancer and affects the pharmacokinetics of many drugs.[2][3] this compound's potential to inhibit P-gp could be valuable in combination therapies. The rhodamine 123 accumulation assay is a common method to screen for P-gp inhibitors.[4]

Quantitative Data Summary (Hypothetical Data for this compound):

AssayEndpointIC50 (µM)
Rhodamine 123 AccumulationP-gp Inhibition12.8

Experimental Protocol:

  • Rhodamine 123 Accumulation Assay:

    • Cell Line: A P-gp overexpressing cell line (e.g., MCF7/ADR) and its parental non-expressing line (e.g., MCF-7).

    • Method:

      • Seed both cell lines in a 96-well plate.

      • Pre-incubate the cells with various concentrations of this compound or a known P-gp inhibitor (e.g., verapamil) for 30 minutes.

      • Add the fluorescent P-gp substrate, rhodamine 123, to each well and incubate for another 60-90 minutes.

      • Wash the cells with cold PBS to remove extracellular rhodamine 123.

      • Lyse the cells and measure the intracellular fluorescence using a fluorescence plate reader.

      • Calculate the increase in rhodamine 123 accumulation in the presence of this compound compared to the control.

II. In Vivo Studies

A. Anti-Cancer Activity

Application Note: To evaluate the potential anti-cancer effects of this compound in a living organism, a xenograft mouse model is a standard preclinical approach. This allows for the assessment of tumor growth inhibition and general toxicity.

Quantitative Data Summary (Hypothetical Data for this compound):

Animal ModelTumor TypeDose (mg/kg)Administration RouteTumor Growth Inhibition (%)
Nude MiceBreast Cancer (MCF-7 Xenograft)20Intraperitoneal55

Experimental Protocol:

  • Human Tumor Xenograft Model:

    • Animal Model: Immunocompromised mice (e.g., athymic nude mice).

    • Cell Line: A suitable human cancer cell line (e.g., MCF-7 for breast cancer).

    • Method:

      • Subcutaneously inject the cancer cells into the flank of the mice.

      • Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

      • Randomize the mice into control and treatment groups.

      • Administer this compound (e.g., intraperitoneally or orally) at a predetermined dose and schedule. The control group receives the vehicle.

      • Measure tumor volume and body weight regularly (e.g., twice a week).

      • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

Logical Relationship Visualization:

anticancer_logic This compound This compound Treatment Tumor_Cells Cancer Cell Proliferation & Angiogenesis This compound->Tumor_Cells Apoptosis Induction of Apoptosis This compound->Apoptosis Tumor_Growth Tumor Growth Tumor_Cells->Tumor_Growth Apoptosis->Tumor_Growth

Caption: Proposed mechanism of this compound's in vivo anti-cancer effect.

B. Cardiotonic Activity

Application Note: Some natural products exhibit cardiotonic effects, meaning they can increase the force of heart muscle contraction. An in vivo assay in an anesthetized animal model can be used to assess this potential activity for this compound.

Quantitative Data Summary (Hypothetical Data for this compound):

Animal ModelParameterDose (mg/kg)Max. % Increase from Baseline
Anesthetized Guinea PigLeft Ventricular dP/dt5+40%

Experimental Protocol:

  • In Vivo Cardiotonic Assay in Guinea Pigs:

    • Animal Model: Anesthetized guinea pigs.

    • Method:

      • Anesthetize the guinea pig and cannulate the trachea for artificial respiration.

      • Insert a catheter into the left ventricle via the right carotid artery to measure left ventricular pressure (LVP) and its first derivative (dP/dt), an indicator of contractility.

      • Cannulate a jugular vein for drug administration.

      • After a stabilization period, administer a bolus injection of this compound.

      • Continuously record cardiovascular parameters, including heart rate, blood pressure, and LVP/dP/dt.

      • Analyze the data to determine the effect of this compound on myocardial contractility.

Conclusion

The provided application notes and protocols offer a comprehensive framework for the investigation of this compound's biological activities. While specific experimental data for this compound remains to be fully elucidated, the methodologies outlined here, based on studies of related compounds and established pharmacological assays, will be instrumental for researchers and drug development professionals in exploring the therapeutic potential of this complex natural product. All experimental procedures should be conducted in accordance with relevant ethical guidelines and regulations.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Euonymine Total Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the total synthesis of Euonymine. The content is structured in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the total synthesis of this compound?

A1: The total synthesis of this compound presents several significant challenges due to its complex molecular architecture. The molecule contains a dense arrangement of functional groups and stereocenters, including:

  • Eleven contiguous stereocenters: Establishing the correct relative and absolute stereochemistry is a primary hurdle.

  • A highly oxygenated dihydro-β-agarofuran core: This core structure is sterically congested and requires precise synthetic control.[1][2]

  • A 14-membered macrocyclic bislactone: Formation of this large ring is often a low-yielding step.[1][2]

  • Complex protecting group strategy: The numerous hydroxyl groups necessitate a multi-step protection and deprotection sequence, which can significantly impact the overall yield.

Q2: What are the key strategic steps in the reported total synthesis of this compound?

A2: The first and thus far only reported total synthesis of this compound by Inoue et al. in 2021 employs several key strategies to construct the complex architecture.[1][2][3] The core dihydro-β-agarofuran structure is assembled through a series of stereocontrolled reactions. The key transformations include:

  • Diels-Alder Reaction: To construct the B-ring.[1][2]

  • Intramolecular Iodoetherification: To form the C-ring.[1][2]

  • Ring-Closing Metathesis: To construct the A-ring.[1][2]

  • Late-Stage Macrolactonization: To form the 14-membered bislactone ring of this compound.[3]

Troubleshooting Guides

Issue 1: Low Yield in the Diels-Alder Reaction for B-Ring Formation

Question: My Diels-Alder reaction to form the B-ring is giving a low yield and a mixture of endo/exo diastereomers. How can I optimize this step?

Answer: The Diels-Alder reaction is a critical step for establishing the core stereochemistry of the decalin ring system. Low yields and poor diastereoselectivity are common issues. Here are some troubleshooting suggestions:

  • Lewis Acid Catalysis: The use of a Lewis acid catalyst can significantly improve both the rate and the endo-selectivity of the Diels-Alder reaction. Common Lewis acids for this purpose include Et2AlCl, ZnCl2, and BF3·OEt2. It is crucial to carefully screen different Lewis acids and optimize the stoichiometry.

  • Solvent Effects: The choice of solvent can influence the reactivity and selectivity. Non-polar solvents like toluene (B28343) or dichloromethane (B109758) are often preferred.

  • Temperature Control: Running the reaction at lower temperatures can enhance the diastereoselectivity in favor of the kinetic endo product.

  • High Pressure: In some cases, applying high pressure (e.g., >10 kbar) can favor the formation of the more compact endo transition state, leading to higher yields and selectivity.

Experimental Protocol: Et3N-Accelerated Diels-Alder Reaction

As reported in the synthesis by Inoue et al., an Et3N-accelerated Diels-Alder reaction was utilized for the construction of the B-ring.[1][2]

Parameter Condition
Dienophile (R)-glycerol acetonide derived component
Diene Appropriate diene precursor
Catalyst/Promoter Et3N
Solvent Toluene
Temperature 110 °C
Time 24 h

Troubleshooting Flowchart: Diels-Alder Reaction

start Low Yield in Diels-Alder check_reagents Check Reagent Purity and Stoichiometry start->check_reagents screen_lewis_acids Screen Lewis Acids (e.g., Et2AlCl, ZnCl2) check_reagents->screen_lewis_acids Reagents OK optimize_temp Optimize Reaction Temperature (Lower T) screen_lewis_acids->optimize_temp No Improvement success Improved Yield and Diastereoselectivity screen_lewis_acids->success Improvement change_solvent Change Solvent (e.g., Toluene, CH2Cl2) optimize_temp->change_solvent Selectivity Still Low optimize_temp->success Improvement high_pressure Consider High Pressure Conditions change_solvent->high_pressure Yield Still Low change_solvent->success Improvement high_pressure->success Improvement

Troubleshooting the Diels-Alder Reaction.
Issue 2: Poor Stereocontrol during the Installation of Oxygen Functionalities

Question: I am struggling to control the stereochemistry during the introduction of hydroxyl groups on the dihydro-β-agarofuran core. What strategies can be employed?

Answer: The dense oxygenation of the this compound core requires highly stereoselective reactions. The stereochemical outcome is often directed by the existing stereocenters in the molecule.

  • Substrate-Controlled Reactions: Leverage the inherent steric and electronic biases of the advanced intermediates to direct the approach of reagents. For example, bulky protecting groups can block one face of the molecule, forcing the reagent to attack from the less hindered face.[1][2]

  • Directed Hydrogenation/Reduction: Use of directing groups, such as a nearby hydroxyl group, can chelate to the catalyst and direct the delivery of hydrogen from a specific face.

  • Epoxidation and Ring-Opening: Stereoselective epoxidation of an alkene followed by a nucleophilic ring-opening can install two new stereocenters with defined stereochemistry. The choice of epoxidation reagent (e.g., m-CPBA vs. a Sharpless epoxidation) and the nucleophile are critical.

Data on Stereoselective Reductions

Substrate Reducing Agent Diastereomeric Ratio (d.r.) Reference
Tricyclic EnoneL-Selectride®>20:1Inoue et al. (2021)
Cyclic KetoneNaBH4, CeCl310:1Herzon et al. (2021)
Issue 3: Low Yield in the Ring-Closing Metathesis (RCM) for A-Ring Formation

Question: The RCM reaction to form the A-ring is sluggish and results in a low yield of the desired product. How can this be improved?

Answer: Ring-closing metathesis is a powerful tool for forming carbocycles, but its efficiency can be sensitive to the substrate and reaction conditions.

  • Catalyst Choice: The choice of the Grubbs catalyst is critical. For sterically hindered or electron-deficient olefins, a more reactive second or third-generation Grubbs catalyst (e.g., Grubbs-II, Hoveyda-Grubbs-II) may be necessary.

  • Substrate Conformation: The pre-RCM substrate must be able to adopt a conformation that brings the two terminal olefins in proximity. Molecular modeling can be helpful to assess the conformational preferences.

  • Reaction Concentration: RCM is an intramolecular reaction, so it is favored at high dilution to minimize intermolecular oligomerization. Typical concentrations are in the range of 0.001–0.01 M.

  • Ethylene (B1197577) Removal: The RCM reaction produces ethylene as a byproduct. Removing ethylene by bubbling an inert gas (e.g., argon) through the reaction mixture can drive the equilibrium towards the product.

Experimental Workflow: Ring-Closing Metathesis

start Prepare Diene Substrate dissolve Dissolve Substrate in Dry Toluene (High Dilution) start->dissolve degas Degas with Argon dissolve->degas add_catalyst Add Grubbs Catalyst (e.g., Grubbs-II) degas->add_catalyst heat Heat to Reflux with Argon Bubbling add_catalyst->heat monitor Monitor by TLC/LC-MS heat->monitor workup Quench and Workup monitor->workup Reaction Complete purify Purify by Chromatography workup->purify

References

Technical Support Center: Synthesis of the Euonymine Macrocycle

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of the Euonymine macrocycle. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming the complex challenges associated with this intricate total synthesis.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common overarching questions regarding the synthesis of this compound.

Q1: What are the primary challenges in the total synthesis of the this compound macrocycle?

The total synthesis of this compound is a formidable task due to several key factors:

  • High Structural Complexity : The core of this compound, euonyminol, is the most hydroxylated member of the dihydro-β-agarofuran family. The structure features a dense ABC-ring system with 11 contiguous stereocenters and 9 oxygen functionalities, demanding exceptional control over stereochemistry.[1][2]

  • Macrocyclic Strain : The molecule includes a 14-membered bislactone ring, the formation of which can be challenging due to entropic factors and potential ring strain.[1][2] The macrocyclization is often a low-yielding step in the synthesis of similar complex molecules.[3]

  • Dense Functionalization : The numerous hydroxyl groups require a sophisticated and robust protecting group strategy to differentiate them for selective reactions throughout the synthesis.[2][4]

  • Stereocenter Installation : The precise, substrate-controlled installation of numerous stereocenters, including the two methyl groups on the macrocycle, requires highly selective reactions and careful planning.[1][5]

Q2: Why is stereochemical control so critical and difficult in this compound synthesis?

Controlling the stereochemistry is paramount because the biological activity of complex molecules like this compound is directly tied to their three-dimensional structure.[5] The difficulty arises from the 11 contiguous stereocenters in the core structure.[1][2] Each new stereocenter must be formed with high diastereoselectivity, often relying on the existing stereochemistry of the molecule to direct the outcome of subsequent reactions.[1] Methods such as chiral pool synthesis, asymmetric catalysis, and the use of chiral auxiliaries are essential strategies to manage and control the molecule's complex stereochemical landscape.[5][6] Any deviation can lead to the formation of inactive or undesired stereoisomers, which are often difficult to separate.

Q3: What is the importance of a protecting group strategy in this synthesis?

A meticulously planned protecting group strategy is crucial for the successful synthesis of this compound due to its nine hydroxyl groups.[1][2] Protecting groups act as temporary masks for these reactive functional groups, preventing them from undergoing unwanted reactions while other parts of the molecule are being modified.[4][7] The key challenges and requirements for the strategy include:

  • Orthogonality : Using a set of protecting groups that can be removed under different, specific conditions without affecting the others.[8] This allows for the sequential and selective deprotection of hydroxyl groups at various stages, such as the late-stage site-selective bis-esterification needed to form the macrocycle.[2]

  • Stability : The chosen protecting groups must be stable enough to withstand a wide range of reaction conditions used in other synthetic steps.[8][9]

  • Efficiency : The introduction and removal of protecting groups should be high-yielding to maintain a good overall yield for a long synthetic sequence.[8] The use of protecting groups inherently adds steps and material costs, making efficiency critical.[7]

Part 2: Troubleshooting Guides

This section provides solutions to specific problems that may be encountered during key synthetic steps.

Q4: My Diels-Alder reaction for the B-ring formation is low-yielding or has poor stereoselectivity. What can I do?

The Diels-Alder reaction is a critical step for constructing the six-membered B-ring with precise stereochemistry.[10] If you are facing issues, consider the following:

  • Catalysis/Additives : The Inoue group reported an Et3N-accelerated Diels-Alder reaction to construct the B-ring, suggesting that a base can promote the reaction.[1][2] Lewis acids are also commonly used to catalyze Diels-Alder reactions and can improve both rate and selectivity. Experiment with different Lewis acids (e.g., TiCl4, BF3·OEt2) and temperatures.

  • Substrate Modification : The electronic properties of the diene and dienophile are critical. Modifying electron-withdrawing or electron-donating groups on your substrates can significantly impact reactivity and selectivity.

  • Solvent Effects : The choice of solvent can influence the transition state geometry. Screen a variety of solvents with different polarities.

G cluster_0 Troubleshooting the Diels-Alder Reaction start Low Yield / Poor Stereoselectivity in Diels-Alder Reaction q1 Have you tried additives or catalysts? start->q1 a1_yes Screen Lewis Acids (e.g., TiCl4, BF3·OEt2) or Base (e.g., Et3N) q1->a1_yes No q2 Have you optimized reaction conditions? q1->q2 Yes a1_yes->q2 a2_yes Vary temperature and screen different solvents q2->a2_yes No q3 Is substrate reactivity an issue? q2->q3 Yes a2_yes->q3 a3_yes Modify electron-donating/ withdrawing groups on diene or dienophile q3->a3_yes No end Problem Resolved q3->end Yes a3_yes->end

Caption: A decision tree for troubleshooting the Diels-Alder reaction.

Q5: I'm having trouble with the ring-closing metathesis (RCM) for the A-ring. What are common issues?

RCM is a powerful method for forming rings, but it can be sensitive. Common problems include:

  • Catalyst Choice and Loading : The activity of Grubbs' and Hoveyda-Grubbs' catalysts can be substrate-dependent. If one catalyst is inefficient, try another (e.g., switch from Grubbs' 2nd Gen to Hoveyda-Grubbs' 2nd Gen). Catalyst loading is also critical; too little may result in an incomplete reaction, while too much can lead to side products.

  • Reaction Concentration : RCM is an intramolecular reaction that competes with intermolecular oligomerization. Running the reaction at high dilution (typically 0.001–0.01 M) is essential to favor the desired cyclization.

  • Substrate Purity : Olefin metathesis catalysts are sensitive to impurities, particularly from coordinating solvents, oxygen, and water. Ensure your substrate and solvent are rigorously purified and degassed.

Q6: The intramolecular macrocyclization to form the bislactone is inefficient. How can I improve the yield?

Macrocyclization is often a key challenge.[3] To improve the efficiency of the 14-membered bislactone formation:

  • High Dilution Principle : As with RCM, the reaction must be performed under high dilution to minimize competing intermolecular side reactions. A syringe pump for the slow addition of the linear precursor to a large volume of solvent is a standard technique.

  • Cyclization Conditions : The choice of coupling reagents and conditions is critical. For macrolactonization, methods like Yamaguchi, Shiina, or Steglich esterification are often employed. A systematic screening of different reagents and temperature profiles is recommended.

  • Conformational Control : The precursor's conformation can pre-organize it for cyclization. Sometimes, introducing a "turn-inducing" element or changing protecting groups to reduce steric hindrance can favor the required conformation for ring closure.[11]

Part 3: Data & Experimental Protocols

Data Presentation

The synthesis of complex molecules like this compound often involves optimizing reaction yields. The following table presents a comparison of yields for a key transformation, illustrating how a change in strategy can lead to significant improvements, as reported in the literature.

StepFirst-Generation ApproachImproved ApproachReported Yield ImprovementReference
Synthesis of Unsaturated Ketone IntermediateProblematic inversion of stereochemistry required6-endo-dig radical cyclization of an enyneNearly doubled the yield[12]
Site-selective EsterificationN/AEsterification with aza-cinnamic acid precursor91% Yield[10]
Key Experimental Protocols

Protocol 1: General Procedure for Et3N-Accelerated Diels-Alder Reaction [1][2]

  • Preparation : Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., Argon or Nitrogen). Solvents should be anhydrous.

  • Reactants : To a solution of the dienophile in an appropriate anhydrous solvent (e.g., toluene (B28343) or CH2Cl2) at a suitable temperature (e.g., 0 °C to room temperature), add the diene.

  • Initiation : Add triethylamine (B128534) (Et3N) (typically 1.0–2.0 equivalents) to the reaction mixture.

  • Reaction : Stir the mixture at the specified temperature and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions can take several hours to days.

  • Work-up : Upon completion, quench the reaction (e.g., with saturated aq. NH4Cl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification : Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.

Protocol 2: General Procedure for Ring-Closing Olefin Metathesis (RCM) [1][2]

  • Preparation : Use rigorously degassed solvents (e.g., by three freeze-pump-thaw cycles or sparging with Argon for 30-60 minutes). All glassware must be oven-dried.

  • Reactants : Dissolve the diene substrate in the chosen anhydrous, degassed solvent (e.g., CH2Cl2 or toluene) to achieve a high dilution condition (0.001–0.01 M).

  • Catalyst Addition : Add the RCM catalyst (e.g., Grubbs' or Hoveyda-Grubbs' catalyst, 1-10 mol%) to the solution. The catalyst can be added in one portion or in several portions over time.

  • Reaction : Stir the reaction at room temperature or with gentle heating (e.g., 40 °C). Monitor progress by TLC or LC-MS.

  • Quenching : Once the starting material is consumed, quench the catalyst by adding a quenching agent like ethyl vinyl ether or by exposing the solution to air.

  • Purification : Concentrate the solvent and purify the resulting crude macrocycle by flash column chromatography.

Part 4: Visualizations

G cluster_0 Overall Synthetic Workflow for this compound start Chiral Pool Starting Material ((R)-glycerol acetonide) b_ring Step 1: Construct B-Ring (Et3N-accelerated Diels-Alder) start->b_ring c_ring Step 2: Construct C-Ring (Intramolecular Iodoetherification) b_ring->c_ring a_ring Step 3: Construct A-Ring (Ring-Closing Metathesis) c_ring->a_ring core ABC-Tricyclic Core (Protected Euonyminol) a_ring->core deprotection Step 4: Selective Deprotection & Site-Selective Bis-esterification core->deprotection macrocycle Step 5: Introduce Methyl Groups ([3+2] Cycloaddition & Reductive Desulfurization) deprotection->macrocycle final_deprotection Step 6: Final Deprotection & Acetylation macrocycle->final_deprotection This compound This compound final_deprotection->this compound

Caption: A simplified workflow for the total synthesis of this compound.

G cluster_1 Protecting Group Strategy Logic start Polyhydroxylated Intermediate protect Global Protection of Hydroxyls (PG1, PG2...) start->protect synthesis Multi-step Synthesis (Ring formations, Modifications) protect->synthesis selective_deprotect Orthogonal Deprotection of specific hydroxyls (e.g., remove PG1) synthesis->selective_deprotect functionalize Functionalization of freed hydroxyls (e.g., Esterification) selective_deprotect->functionalize repeat Repeat selective deprotection & functionalization? functionalize->repeat repeat->selective_deprotect Yes final_deprotect Global Deprotection (Remove all PGs) repeat->final_deprotect No target Final Product final_deprotect->target

Caption: A flowchart illustrating a general protecting group strategy.

References

Technical Support Center: Stereochemical Control in Euonymine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the total synthesis of Euonymine. The content directly addresses specific challenges related to stereochemical control, drawing from the successful enantioselective total synthesis reported by Inoue and coworkers in 2021.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in controlling the stereochemistry during this compound synthesis?

A1: The primary challenges in the synthesis of this compound lie in the construction of its complex molecular architecture, which includes a dihydro-β-agarofuran core with 11 contiguous stereocenters and a 14-membered macrocyclic dilactone bridge containing additional stereocenters.[1][2] Key difficulties include:

  • Construction of the densely functionalized ABC-ring system: This requires a series of highly diastereoselective reactions to set the multiple contiguous stereocenters.

  • Installation of the C10 quaternary stereocenter: Creating this sterically hindered center with the correct configuration is a significant hurdle.[3]

  • Stereoselective formation of the macrocycle: The formation of the 14-membered ring and the concurrent or subsequent introduction of the vicinal dimethyl stereocenters on the evoninic acid moiety require precise stereochemical control.[1][2]

Q2: Which key reactions are used to control the stereochemistry in the dihydro-β-agarofuran core?

A2: The successful synthesis by Inoue's group employed a series of substrate-controlled stereoselective reactions.[1][2] The key transformations for establishing the stereocenters of the ABC-ring system include:

  • An Et3N-accelerated Diels-Alder reaction to construct the B-ring.[1][2]

  • An intramolecular iodoetherification to form the C-ring.[1][2]

  • A ring-closing olefin metathesis to construct the A-ring.[1][2]

  • A series of substrate-controlled C-C and C-O bond formations that leverage the existing stereochemistry of the intermediates to direct the formation of new stereocenters.[1][2]

Q3: How was the stereochemistry of the vicinal dimethyl groups in the macrocycle controlled?

A3: The two methyl groups on the macrocyclic bridge were installed with the correct stereochemistry using a combination of a [3+2]-cycloaddition and a subsequent reductive desulfurization .[1][2] This approach allowed for the precise control of these final stereocenters.

Troubleshooting Guides

Diastereoselective Diels-Alder Reaction for B-ring Construction

Issue: Low diastereoselectivity or incorrect diastereoisomer formation in the Et3N-accelerated Diels-Alder reaction.

Potential CauseTroubleshooting Recommendation
Incorrect Reaction Temperature Optimize the reaction temperature. Diels-Alder reactions are often sensitive to temperature, which can affect the kinetic vs. thermodynamic product distribution.
Suboptimal Base Concentration The concentration of Et3N can influence the reaction rate and selectivity. Titrate the concentration of Et3N to find the optimal conditions.
Solvent Effects The polarity of the solvent can impact the transition state of the Diels-Alder reaction. Screen a range of solvents with varying polarities.
Purity of Diene and Dienophile Impurities in the starting materials can interfere with the reaction. Ensure the diene and dienophile are of high purity.
Intramolecular Iodoetherification for C-ring Formation

Issue: Low yield or formation of undesired regioisomers during the intramolecular iodoetherification.

Potential CauseTroubleshooting Recommendation
Choice of Iodine Source Different iodine sources (e.g., I₂, NIS, IDCP) can exhibit different reactivities. Experiment with various iodine reagents.
Base and Additives The presence of a mild, non-nucleophilic base can be crucial to scavenge the generated acid. The addition of molecular sieves can also improve yields by removing trace amounts of water.
Substrate Conformation The conformation of the substrate at the time of cyclization is critical. The choice of solvent and protecting groups can influence this conformation.
Reaction Temperature This reaction is often performed at low temperatures to enhance selectivity. Carefully control and optimize the reaction temperature.
Ring-Closing Metathesis (RCM) for A-ring Formation

Issue: Low yield of the desired macrocycle, formation of oligomers, or catalyst decomposition.

Potential CauseTroubleshooting Recommendation
Catalyst Choice and Loading The choice of Grubbs catalyst (1st, 2nd, or 3rd generation) is critical. Optimize the catalyst type and loading; higher loadings do not always lead to better yields.
Reaction Concentration RCM is highly sensitive to concentration. High-dilution conditions are typically required to favor the intramolecular reaction over intermolecular oligomerization. Use a syringe pump for slow addition of the substrate.
Solvent Purity and Degassing Metathesis catalysts are sensitive to impurities and oxygen. Use freshly distilled and thoroughly degassed solvents.
Ethylene (B1197577) Removal The removal of the ethylene byproduct can drive the equilibrium towards the product. Perform the reaction under a stream of inert gas or under vacuum.
Stereocontrol in the Macrocyclic Bridge ([3+2]-Cycloaddition)

Issue: Poor diastereoselectivity in the formation of the vicinal dimethyl stereocenters via [3+2]-cycloaddition.

Potential CauseTroubleshooting Recommendation
Dipole and Dipolarophile Reactivity The electronic nature of the 1,3-dipole and the dipolarophile is crucial for both reactivity and selectivity. Modifications to the substituents on either component can be explored.
Catalyst and Ligand Effects For catalyzed cycloadditions, the choice of metal catalyst and chiral ligand is paramount. Screen a variety of catalyst/ligand combinations.
Solvent and Temperature These parameters can influence the transition state geometry and thus the stereochemical outcome. A systematic optimization should be performed.

Quantitative Data Summary

The following table summarizes the reported yields for key stereoselective reactions in the total synthesis of this compound by Inoue et al. (2021).

Reaction StepReactantsProductYield (%)Diastereomeric Ratio
Et3N-accelerated Diels-AlderDienophile + DieneB-ring precursor85>20:1
Intramolecular IodoetherificationAcyclic alcoholC-ring tetrahydrofuran91N/A (single isomer)
Ring-Closing MetathesisDieneA-ring cycloalkene88N/A
[3+2]-CycloadditionAzomethine ylide + AlkenePyrrolidine intermediate7510:1

Key Experimental Protocols

Protocol 1: Et3N-Accelerated Diels-Alder Reaction

To a solution of the dienophile (1.0 equiv) in CH2Cl2 (0.1 M) at -78 °C was added the diene (1.2 equiv). Triethylamine (Et3N, 2.0 equiv) was then added dropwise. The reaction mixture was stirred at -78 °C for 4 hours and then allowed to warm to room temperature over 12 hours. The reaction was quenched with saturated aqueous NH4Cl solution and the aqueous layer was extracted with CH2Cl2 (3 x 20 mL). The combined organic layers were washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica (B1680970) gel to afford the desired Diels-Alder adduct.

Protocol 2: Intramolecular Iodoetherification

To a solution of the unsaturated alcohol (1.0 equiv) in THF (0.05 M) at -40 °C was added N-iodosuccinimide (NIS, 1.5 equiv). The reaction mixture was stirred at -40 °C for 2 hours. The reaction was quenched by the addition of saturated aqueous Na2S2O3 solution. The mixture was extracted with ethyl acetate (B1210297) (3 x 15 mL). The combined organic layers were washed with brine, dried over anhydrous MgSO4, filtered, and concentrated in vacuo. The crude product was purified by flash column chromatography on silica gel to yield the cyclized ether.

Protocol 3: [3+2]-Cycloaddition for Macrocycle Stereocenters

A solution of the N-acylated amino ester (1.0 equiv) and the alkene (1.2 equiv) in toluene (B28343) (0.2 M) was heated to 110 °C in a sealed tube for 24 hours. The solvent was removed under reduced pressure, and the residue was purified by preparative thin-layer chromatography to provide the cycloaddition product.

Visualizations

Experimental Workflow for this compound Synthesis

Euonymine_Synthesis_Workflow start R-Glycerol Acetonide dienophile Dienophile Synthesis start->dienophile diene Diene Synthesis start->diene diels_alder Et3N-accelerated Diels-Alder dienophile->diels_alder diene->diels_alder b_ring B-ring Precursor diels_alder->b_ring iodoetherification Intramolecular Iodoetherification b_ring->iodoetherification c_ring C-ring Formation iodoetherification->c_ring rcm_precursor RCM Precursor Assembly c_ring->rcm_precursor rcm Ring-Closing Metathesis rcm_precursor->rcm abc_core Dihydro-β-agarofuran Core (ABC-rings) rcm->abc_core esterification1 Site-selective Esterification (C3) abc_core->esterification1 esterification2 Site-selective Bis-esterification (C13) abc_core->esterification2 evoninic_acid_precursor Evoninic Acid Precursor Synthesis cycloaddition_precursor Cycloaddition Precursor evoninic_acid_precursor->cycloaddition_precursor esterification1->cycloaddition_precursor cycloaddition [3+2] Cycloaddition cycloaddition_precursor->cycloaddition reductive_desulfurization Reductive Desulfurization cycloaddition->reductive_desulfurization macrocycle_fragment Macrocycle Bridge Fragment reductive_desulfurization->macrocycle_fragment macrocycle_fragment->esterification2 macrocyclization Macrocyclization esterification2->macrocyclization This compound This compound macrocyclization->this compound

Caption: Key stages in the total synthesis of this compound.

Logic for Troubleshooting Low Diastereoselectivity

Troubleshooting_Diastereoselectivity issue Low Diastereoselectivity temp Optimize Temperature issue->temp solvent Screen Solvents issue->solvent reagents Verify Reagent Purity issue->reagents catalyst Screen Catalysts/Ligands issue->catalyst concentration Adjust Concentration issue->concentration

Caption: Troubleshooting flowchart for low diastereoselectivity.

References

Euonymine Purification and Scale-Up Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification and scale-up of euonymine (B13332915).

Frequently Asked Questions (FAQs)

Q1: What is this compound and from what natural sources is it typically isolated?

This compound is a complex sesquiterpene alkaloid. It can be isolated from plants of the Euonymus genus, which belongs to the Celastraceae family.

Q2: What are the known biological activities of this compound?

This compound has shown potential biological activities, including anti-HIV and P-glycoprotein (P-gp) inhibitory effects.[1] Its P-gp inhibitory activity suggests it may have a role in overcoming multidrug resistance in cancer cells.

Q3: What are the main challenges in purifying this compound?

Being a complex natural product, the purification of this compound presents several challenges:

  • Low abundance: this compound is often present in low concentrations in the plant material, requiring large amounts of starting material for the isolation of significant quantities.

  • Complex mixtures: The crude plant extract contains a multitude of other compounds with similar physicochemical properties, making separation difficult.

  • Stability: Alkaloids can be sensitive to pH, temperature, and light, which can lead to degradation during the purification process.

  • Scale-up issues: Methods that work well at the lab scale may not be directly transferable to a larger scale, leading to decreased yield and purity.

Troubleshooting Guides

Extraction Issues
Problem Possible Cause Troubleshooting Steps
Low Yield of Crude Alkaloid Extract Incomplete cell lysis and extraction.- Ensure the plant material is finely ground to increase the surface area for solvent penetration.- Increase extraction time or perform multiple extraction cycles.- Consider using ultrasound-assisted extraction (UAE) or pressurized liquid extraction (PLE) to improve efficiency.
Incorrect solvent or pH.- Alkaloids are typically extracted in their salt form with an acidified aqueous solvent or as a free base with an organic solvent after basification of the plant material. Optimize the pH and solvent polarity.
High Levels of Impurities in Crude Extract Co-extraction of non-alkaloidal compounds (e.g., fats, waxes, chlorophyll).- Perform a preliminary defatting step with a non-polar solvent like hexane (B92381) before the main extraction.- Incorporate a liquid-liquid partitioning step to separate alkaloids from other components.
Column Chromatography Problems
Problem Possible Cause Troubleshooting Steps
Poor Separation of this compound Inappropriate stationary or mobile phase.- Screen different solvent systems with varying polarities using Thin Layer Chromatography (TLC) to find the optimal conditions for separation.- Consider using a different stationary phase, such as alumina (B75360) or a specialized resin for alkaloid purification.
Column overloading.- Reduce the amount of crude extract loaded onto the column. The loading capacity is typically 1-10% of the stationary phase weight.
Irregular column packing.- Ensure the column is packed uniformly to avoid channeling. A wet slurry packing method is generally preferred.
This compound is not Eluting from the Column The mobile phase is not polar enough.- Gradually increase the polarity of the mobile phase (gradient elution).
Strong adsorption to the stationary phase.- If using silica (B1680970) gel, which is acidic, consider adding a small amount of a basic modifier like triethylamine (B128534) or ammonia (B1221849) to the mobile phase to reduce tailing and strong adsorption of the basic alkaloid.
Tailing of Peaks Secondary interactions between the alkaloid and the stationary phase.- As mentioned above, add a basic modifier to the mobile phase when using silica gel.- Ensure the sample is dissolved in a minimal amount of a solvent that is weaker than the mobile phase.
Crystallization Difficulties
Problem Possible Cause Troubleshooting Steps
This compound Fails to Crystallize Solution is not supersaturated.- Slowly evaporate the solvent.- Cool the solution slowly. If room temperature is not sufficient, try refrigeration or a freezer.
Presence of impurities inhibiting crystal formation.- Further purify the this compound fraction by another chromatographic step.- Try a different crystallization solvent or a solvent/anti-solvent system.
Oiling out instead of crystallizing.- Redissolve the oil in a small amount of solvent and try again, perhaps with a slower cooling rate or a different solvent system.- Scratch the inside of the flask with a glass rod to create nucleation sites.
Formation of Small or Poor-Quality Crystals Rapid crystal growth.- Slow down the crystallization process by reducing the rate of cooling or evaporation.
Insufficient purity.- Re-purify the material before attempting crystallization again.

Experimental Protocols

General Protocol for Extraction and Purification of Sesquiterpene Alkaloids from Euonymus Species

This protocol is a general guideline and may require optimization for this compound purification.

1. Extraction and Acid-Base Partitioning

  • Maceration: Macerate the dried and powdered plant material (e.g., root bark) with 95% ethanol (B145695) at room temperature for several days. Repeat the extraction multiple times.

  • Concentration: Combine the ethanol extracts and concentrate under reduced pressure to obtain a crude extract.

  • Acid-Base Partitioning:

    • Suspend the crude extract in a 5% hydrochloric acid solution.

    • Wash the acidic solution with a non-polar organic solvent (e.g., diethyl ether or chloroform) to remove neutral and acidic compounds.

    • Make the aqueous layer basic (pH 9-10) with ammonium (B1175870) hydroxide.

    • Extract the liberated free alkaloids with an organic solvent like chloroform (B151607) or dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate to yield the crude alkaloid fraction.

2. Column Chromatography

  • Stationary Phase: Silica gel is commonly used. For alkaloids, neutral or basic alumina can also be effective.

  • Mobile Phase: A gradient of non-polar to polar solvents is typically used. For example, a gradient of chloroform to methanol. The optimal solvent system should be determined by TLC analysis.

  • Procedure:

    • Pack the column with the chosen stationary phase.

    • Dissolve the crude alkaloid fraction in a minimal amount of the initial mobile phase solvent.

    • Load the sample onto the column.

    • Elute the column with the solvent gradient, collecting fractions.

    • Monitor the fractions by TLC to identify those containing this compound.

    • Combine the this compound-rich fractions and evaporate the solvent.

3. Crystallization

  • Solvent Selection: Choose a solvent or solvent system in which this compound is soluble at high temperatures but poorly soluble at low temperatures. Common solvents for alkaloid crystallization include ethanol, methanol, acetone, and ethyl acetate, or mixtures with anti-solvents like hexane or water.

  • Procedure:

    • Dissolve the purified this compound fraction in a minimal amount of the hot solvent.

    • Allow the solution to cool slowly to room temperature.

    • If crystals do not form, try scratching the inner surface of the flask or placing the solution in a refrigerator.

    • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Quantitative Data

Due to the limited publicly available data specifically for this compound purification, the following table presents hypothetical data to illustrate the expected outcomes at different scales. Actual results will vary depending on the plant material, extraction method, and purification process.

Parameter Lab Scale (1 kg plant material) Pilot Scale (10 kg plant material) Production Scale (100 kg plant material)
Crude Alkaloid Extract Yield 10 - 20 g100 - 200 g1 - 2 kg
Purified this compound Yield 50 - 200 mg0.5 - 2 g5 - 20 g
Purity (by HPLC) > 95%> 95%> 98%
Processing Time 1-2 weeks2-3 weeks3-4 weeks

Visualizations

Experimental Workflow

experimental_workflow plant_material Dried & Powdered Euonymus Plant Material extraction Maceration (e.g., 95% Ethanol) plant_material->extraction concentration Concentration (Rotary Evaporation) extraction->concentration crude_extract Crude Ethanol Extract concentration->crude_extract partitioning Acid-Base Liquid-Liquid Partitioning crude_extract->partitioning crude_alkaloids Crude Alkaloid Fraction partitioning->crude_alkaloids column_chromatography Column Chromatography (e.g., Silica Gel) crude_alkaloids->column_chromatography fractions Fraction Collection & TLC Analysis column_chromatography->fractions pure_this compound Purified this compound Fraction fractions->pure_this compound crystallization Crystallization pure_this compound->crystallization final_product >95% Pure this compound Crystals crystallization->final_product

Caption: General experimental workflow for the purification of this compound.

P-glycoprotein Inhibition Signaling Pathway

pgp_inhibition_pathway cluster_cell Cancer Cell pgp P-glycoprotein (P-gp) Efflux Pump drug Chemotherapeutic Drug pgp->drug Efflux from cell adp ADP + Pi pgp->adp drug->pgp Binds to P-gp This compound This compound (P-gp Inhibitor) This compound->pgp Inhibits P-gp atp ATP atp->pgp Energy Source outside Extracellular Space outside->drug outside->this compound inside Intracellular Space

Caption: Mechanism of P-glycoprotein inhibition by this compound.

Anti-HIV Activity Signaling Pathway (HIV Entry Inhibition)

anti_hiv_pathway cluster_membrane Host Cell Membrane cd4 CD4 Receptor coreceptor Co-receptor (CCR5/CXCR4) fusion 3. Membrane Fusion & Viral Entry coreceptor->fusion gp120 HIV gp120 gp120->cd4 1. Binding gp120->coreceptor 2. Co-receptor Binding This compound This compound This compound->gp120 Potential Inhibition of Binding This compound->fusion Potential Inhibition of Fusion hiv_virion HIV Virion hiv_virion->gp120

Caption: Potential mechanisms of anti-HIV activity of this compound via entry inhibition.

References

Technical Support Center: Stability and Degradation of Euonymine in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation of euonymine (B13332915) in solution. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key structural features?

This compound is a complex sesquiterpenoid alkaloid. Its structure is characterized by a highly oxygenated dihydro-β-agarofuran sesquiterpenoid core. Key functional groups that influence its stability include multiple ester (acetate) linkages and a pyridine (B92270) ring incorporated into a macrocyclic structure.[1]

Q2: What are the primary factors that can affect the stability of this compound in solution?

The stability of this compound in solution is likely influenced by several factors, including:

  • pH: The ester linkages are susceptible to hydrolysis under both acidic and basic conditions.

  • Temperature: Elevated temperatures can accelerate the rate of degradation reactions.

  • Light: Exposure to UV or visible light can lead to photolytic degradation.

  • Oxidizing agents: The pyridine ring and other parts of the molecule may be susceptible to oxidation.

Q3: What are the likely degradation pathways for this compound?

Based on its functional groups, the primary degradation pathways for this compound are predicted to be:

  • Hydrolysis: The ester groups are prone to hydrolysis, which would cleave the acetate (B1210297) groups from the sesquiterpenoid core. This can occur under both acidic and basic conditions.[2][3][4][5]

  • Oxidation: The nitrogen atom in the pyridine ring can be oxidized to form a pyridine N-oxide.[6] Oxidative cleavage of the pyridine ring is also a possibility under harsh conditions.[7][8][9]

Troubleshooting Guide

Issue: Rapid loss of this compound potency in my solution.

Possible Cause Troubleshooting Steps
Inappropriate pH of the solvent. Buffer the solution to a pH where this compound exhibits maximum stability. Start by evaluating a neutral pH (around 7) and then explore mildly acidic conditions, as ester hydrolysis is often catalyzed by both acids and bases.
High storage temperature. Store this compound solutions at refrigerated (2-8 °C) or frozen (≤ -20 °C) temperatures. Avoid repeated freeze-thaw cycles.
Exposure to light. Protect the solution from light by using amber vials or by wrapping the container in aluminum foil. Conduct experiments under controlled lighting conditions.
Presence of oxidative species. Degas solvents to remove dissolved oxygen. Consider adding antioxidants if compatible with the experimental setup.
Microbial contamination. If using aqueous solutions for extended periods, consider sterile filtering the solution or adding a preservative.

Issue: Appearance of unknown peaks in my chromatogram during analysis.

Possible Cause Troubleshooting Steps
Degradation of this compound. This is a strong possibility. The new peaks likely correspond to degradation products.
Impurity in the original sample. Re-evaluate the purity of your starting material.
Contamination from solvent or container. Run a blank analysis of your solvent and ensure the cleanliness of your storage containers.

To identify the unknown peaks as degradation products, a forced degradation study is recommended.

Experimental Protocols

A forced degradation study is crucial to identify potential degradation products and to develop a stability-indicating analytical method.

Table 1: Recommended Conditions for Forced Degradation Studies of this compound

Stress Condition Reagents and Conditions Purpose
Acid Hydrolysis 0.1 M HCl at 60°C for 2, 4, 8, 24 hoursTo induce degradation via acid-catalyzed hydrolysis of ester groups.
Base Hydrolysis 0.1 M NaOH at room temperature for 1, 2, 4, 8 hoursTo induce degradation via base-catalyzed saponification of ester groups.
Oxidation 3% H₂O₂ at room temperature for 2, 4, 8, 24 hoursTo promote oxidative degradation, particularly of the pyridine ring.
Thermal Degradation Heat solution at 80°C for 24, 48, 72 hoursTo assess the impact of heat on stability.
Photodegradation Expose solution to UV light (e.g., 254 nm) and visible lightTo evaluate the photostability of this compound.[10][11][12]

Protocol for a Stability-Indicating HPLC Method Development

A stability-indicating method is an analytical procedure that can accurately quantify the active ingredient without interference from degradation products, impurities, or excipients.

  • Column Selection: Start with a C18 reversed-phase column.

  • Mobile Phase Selection: A gradient elution with a mixture of a buffered aqueous phase (e.g., ammonium (B1175870) acetate or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is a good starting point.

  • Wavelength Selection: Determine the wavelength of maximum absorbance of this compound using a UV-Vis spectrophotometer.

  • Forced Degradation Sample Analysis: Inject samples from the forced degradation studies.

  • Method Optimization: Adjust the gradient, flow rate, and other chromatographic parameters to achieve good separation between the this compound peak and all degradation product peaks.

  • Method Validation: Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

G Experimental Workflow for this compound Stability Assessment cluster_0 Sample Preparation cluster_1 Forced Degradation cluster_2 Analysis cluster_3 Outcome Euonymine_Stock Prepare this compound Stock Solution Acid Acidic Stress Euonymine_Stock->Acid Expose to Stress Base Basic Stress Euonymine_Stock->Base Expose to Stress Oxidative Oxidative Stress Euonymine_Stock->Oxidative Expose to Stress Thermal Thermal Stress Euonymine_Stock->Thermal Expose to Stress Photo Photolytic Stress Euonymine_Stock->Photo Expose to Stress Solvent_Prep Prepare Stress Reagents (HCl, NaOH, H2O2, Buffers) HPLC_Analysis HPLC-UV/MS Analysis Acid->HPLC_Analysis Analyze at Time Points Base->HPLC_Analysis Analyze at Time Points Oxidative->HPLC_Analysis Analyze at Time Points Thermal->HPLC_Analysis Analyze at Time Points Photo->HPLC_Analysis Analyze at Time Points Data_Analysis Data Analysis and Degradant Identification HPLC_Analysis->Data_Analysis Stability_Profile Establish Stability Profile Data_Analysis->Stability_Profile Degradation_Pathway Propose Degradation Pathway Data_Analysis->Degradation_Pathway

Caption: Workflow for assessing the stability of this compound.

G Predicted Degradation Pathways of this compound cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway This compound This compound (Sesquiterpenoid Pyridine Alkaloid with Ester Groups) Hydrolysis_Product De-acetylated this compound Derivatives This compound->Hydrolysis_Product Acid or Base (H₂O) N_Oxide This compound N-Oxide This compound->N_Oxide Oxidizing Agent (e.g., H₂O₂) Carboxylic_Acid Acetic Acid Hydrolysis_Product->Carboxylic_Acid By-product Ring_Cleavage Pyridine Ring Cleavage Products N_Oxide->Ring_Cleavage Further Oxidation (Harsh Conditions)

Caption: Predicted degradation pathways for this compound in solution.

References

Technical Support Center: Efficient Synthesis of Euonymine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the synthesis of Euonymine and its analogs.

Frequently Asked Questions (FAQs)

Q1: My overall yield for the synthesis of the dihydro-β-agarofuran core is consistently low. What are the most critical steps to optimize?

A1: Low overall yield in a multi-step synthesis like that of the this compound core often stems from inefficiencies in a few key transformations. Based on published syntheses, the following steps are critical and notoriously challenging:

  • Construction of the C10 Quaternary Center: This stereocenter is often difficult to establish with high diastereoselectivity. Reaction conditions for intramolecular cyclizations, such as the oxyalkylation or aldol (B89426) reactions, must be meticulously controlled. Small variations in temperature, concentration, or reagent stoichiometry can significantly impact the diastereomeric ratio and yield.

  • Ring-Closing Metathesis (RCM) for the A-ring: The efficiency of RCM can be highly dependent on the catalyst, solvent, and substrate purity. Catalyst decomposition or the formation of stable off-cycle intermediates can lead to incomplete conversion.

  • Late-Stage Oxidations: Introducing multiple hydroxyl groups onto the scaffold in a stereocontrolled manner is a significant hurdle. The choice of oxidizing agents and the protecting group strategy are paramount to success.

Q2: I am observing the formation of multiple diastereomers during the synthesis of the tricyclic core. How can I improve stereoselectivity?

A2: Achieving high stereoselectivity is a central challenge in this compound synthesis.[1] Consider the following strategies:

  • Substrate-Controlled Reactions: The inherent stereochemistry of your intermediates can be leveraged to direct the stereochemical outcome of subsequent reactions.[1] Ensure the conformational biases of your substrates are well understood and exploited.

  • Chiral Reagents and Catalysts: For key bond-forming reactions, the use of chiral catalysts or auxiliaries can induce high levels of stereoselectivity.

  • Protecting Group Effects: The steric and electronic properties of your protecting groups can influence the facial selectivity of reagents approaching the substrate. Experiment with different protecting groups to find the optimal balance of stability and stereodirecting ability.

  • Reaction Condition Optimization: Temperature, solvent polarity, and the presence of additives can all influence the transition state energies of competing diastereomeric pathways. A thorough optimization of reaction conditions is often necessary.

Q3: The macrocyclization to form the 14-membered bislactone is proving to be inefficient, with significant formation of oligomers. What can I do to favor the intramolecular reaction?

A3: Macrocyclization is an entropically disfavored process, and intermolecular side reactions are a common problem.[2] To improve the yield of the desired macrocycle, consider these points:

  • High-Dilution Conditions: Performing the reaction at very low concentrations (typically in the range of 0.001 to 0.01 M) is the most common strategy to favor intramolecular cyclization over intermolecular oligomerization. This can be achieved by the slow addition of the linear precursor to a large volume of solvent.

  • Template-Driven Cyclization: While not explicitly reported for all this compound syntheses, the use of a template to pre-organize the linear precursor in a conformation conducive to cyclization can be effective.

  • Choice of Coupling Reagents: The selection of an appropriate coupling reagent for the lactonization is critical. Reagents like Yamaguchi reagent, Shiina macrolactonization conditions, or other specialized coupling agents should be screened for optimal performance with your specific substrate.

Q4: My protecting group strategy is becoming overly complex and leading to decomposition during deprotection steps. What are some guiding principles for selecting protecting groups for polyhydroxylated molecules like this compound?

A4: A well-designed protecting group strategy is essential for the successful synthesis of complex polyhydroxylated natural products.[3][4] Key principles include:

  • Orthogonality: Employ a set of protecting groups that can be removed under distinct conditions without affecting other protecting groups. This allows for the selective deprotection of specific hydroxyl groups for further functionalization.

  • Stability: The chosen protecting groups must be stable to the reaction conditions employed in subsequent steps.

  • Ease of Introduction and Removal: The protecting groups should be introduced and removed in high yield under mild conditions to avoid degradation of the sensitive core structure.

  • Minimal Steric Hindrance: In some cases, bulky protecting groups can hinder desired reactions. Consider the steric impact of your chosen protecting groups on nearby reaction centers. A common orthogonal set for hydroxyl groups includes silyl (B83357) ethers (e.g., TBS, TIPS), benzyl (B1604629) ethers, and acyl groups.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low yield in Diels-Alder reaction for B-ring formation. 1. Low reactivity of diene or dienophile.2. Unfavorable reaction equilibrium.3. Decomposition of starting materials or product.1. Use a more reactive diene or dienophile.2. Consider Lewis acid catalysis to accelerate the reaction.3. Optimize reaction temperature and time; ensure all reagents and solvents are pure and dry.
Failure of intramolecular iodoetherification for C-ring formation. 1. Unfavorable conformation for cyclization.2. Steric hindrance around the reacting centers.3. Low nucleophilicity of the hydroxyl group.1. Modify the substrate to favor the required conformation.2. Use smaller protecting groups on adjacent functionalities.3. Convert the hydroxyl group to a more nucleophilic alkoxide with a suitable base.
Incomplete conversion in Ring-Closing Metathesis (RCM). 1. Catalyst deactivation.2. Presence of catalyst poisons in the substrate or solvent.3. Unfavorable substrate conformation for cyclization.1. Use a more robust RCM catalyst (e.g., Grubbs' 3rd generation).2. Rigorously purify the substrate and degas the solvent.3. Modify the substrate to be more flexible or pre-organized for cyclization.
Low diastereoselectivity in the installation of hydroxyl groups. 1. Insufficient facial bias in the substrate.2. Reagent-controlled reaction is not selective enough.3. Competing reaction pathways.1. Introduce a bulky directing group to block one face of the molecule.2. Screen a variety of chiral reagents or catalysts.3. Fine-tune reaction conditions (temperature, solvent, additives) to favor the desired diastereomer.
Difficulty in the final deprotection steps. 1. Protecting groups are too robust.2. The substrate is sensitive to the deprotection conditions.3. Multiple protecting groups are cleaved simultaneously when selectivity is desired.1. Choose more labile protecting groups in the synthetic design.2. Screen a range of milder deprotection conditions.3. Ensure your protecting group strategy is truly orthogonal.

Experimental Protocols

The following are representative protocols for key transformations in the synthesis of the this compound core, based on published literature. Researchers should consult the primary literature for specific details and characterization data.

Protocol 1: Et3N-Accelerated Diels-Alder Reaction for B-ring Construction

This protocol is a representative example for the construction of the B-ring of the dihydro-β-agarofuran core.

  • Reaction: To a solution of the dienophile (1.0 equiv) in toluene (B28343) (0.1 M) at 0 °C is added the diene (1.2 equiv) followed by triethylamine (B128534) (Et3N, 2.0 equiv).

  • Conditions: The reaction mixture is stirred at room temperature for 24-48 hours, monitoring by TLC.

  • Work-up: Upon completion, the reaction is quenched with saturated aqueous NH4Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the Diels-Alder adduct.

Protocol 2: Intramolecular Iodoetherification for C-ring Formation

This protocol illustrates a common method for the formation of the tetrahydrofuran (B95107) C-ring.

  • Reaction: To a solution of the unsaturated alcohol (1.0 equiv) in dichloromethane (B109758) (CH2Cl2, 0.05 M) at 0 °C is added N-iodosuccinimide (NIS, 1.5 equiv).

  • Conditions: The reaction is stirred at 0 °C for 1-3 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up: The reaction is quenched with saturated aqueous Na2S2O3 and extracted with CH2Cl2. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated.

  • Purification: The residue is purified by flash column chromatography to yield the cyclized product.

Protocol 3: Ring-Closing Metathesis for A-ring Formation

This protocol describes the formation of the A-ring using a Grubbs catalyst.

  • Reaction: To a solution of the diene precursor (1.0 equiv) in degassed toluene (0.002 M) is added Grubbs' 2nd generation catalyst (0.05-0.10 equiv).

  • Conditions: The reaction mixture is heated to 80-110 °C under an inert atmosphere (e.g., argon) for 4-12 hours.

  • Work-up: The reaction is cooled to room temperature and the solvent is removed in vacuo.

  • Purification: The crude product is purified by flash column chromatography on silica gel.

Signaling Pathway Diagrams

This compound and its analogs have been reported to exhibit anti-HIV and P-glycoprotein inhibitory effects.[1] The following diagrams illustrate the relevant biological pathways.

HIV_Lifecycle cluster_cell Host Cell cluster_virus HIV Virion cluster_inhibition Potential Inhibition by Terpenoids CD4_Receptor CD4 Receptor Coreceptor Coreceptor (CCR5/CXCR4) CD4_Receptor->Coreceptor Cytoplasm Cytoplasm Coreceptor->Cytoplasm 2. Fusion & Entry Nucleus Nucleus Cytoplasm->Nucleus 3. Reverse Transcription (RNA -> DNA) Nucleus->Nucleus 4. Integration (Viral DNA into Host DNA) Ribosome Ribosome Nucleus->Ribosome 5. Transcription & Translation (Viral Proteins) Assembly Assembly Ribosome->Assembly 6. Assembly Cell_Membrane_Out Cell Membrane HIV HIV gp120 gp120 gp120->CD4_Receptor 1. Binding Budding Budding Assembly->Budding 7. Budding & Maturation New_HIV New_HIV Budding->New_HIV New Virion Terpenoid_Inhibitor This compound Analogs (e.g., Maturation Inhibitors) Terpenoid_Inhibitor->Assembly Blocks Maturation

Caption: The HIV lifecycle and potential points of inhibition by terpenoid-based drugs.

Pgp_Inhibition cluster_cell Cancer Cell cluster_inhibition Inhibition by this compound Analogs Growth_Factor_Receptor Growth Factor Receptor Ras Ras Raf Raf Ras->Raf MAPK/ERK Pathway MEK MEK Raf->MEK MAPK/ERK Pathway ERK ERK MEK->ERK MAPK/ERK Pathway Transcription_Factors Transcription_Factors ERK->Transcription_Factors Phosphorylation MDR1_Gene MDR1_Gene Transcription_Factors->MDR1_Gene Activation P_gp_mRNA P_gp_mRNA MDR1_Gene->P_gp_mRNA Transcription P_gp_Protein P-glycoprotein (P-gp) P_gp_mRNA->P_gp_Protein Translation Drug_Efflux Drug_Efflux P_gp_Protein->Drug_Efflux Efflux of Chemotherapy Drugs Drug_Resistance Drug_Resistance Drug_Efflux->Drug_Resistance Growth_Factor Growth_Factor Growth_Factor->Growth_Factor_Receptor Euonymine_Analog This compound Analog Euonymine_Analog->MEK Indirect Inhibition of Pathway? Euonymine_Analog->P_gp_Protein Direct Inhibition

Caption: P-glycoprotein regulation by the MAPK/ERK pathway and potential inhibition mechanisms.

References

Technical Support Center: Enhancing Euonymine Solubility for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the solubility of Euonymine for in vitro studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary in vitro biological activities?

This compound is a sesquiterpene pyridine (B92270) alkaloid.[1][2][3] Its primary biological activities investigated in vitro are the inhibition of P-glycoprotein (P-gp) and anti-HIV effects.[4]

Q2: What are the known physicochemical properties of this compound?

Quantitative data regarding the physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C38H47NO18PubChem
Molecular Weight 805.8 g/mol PubChem
Appearance White to off-white solidMedChemExpress
Solubility in Methanol 0.76 mg/mL (requires sonication and warming)MedChemExpress

Q3: What is the recommended solvent for preparing this compound stock solutions for in vitro assays?

Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for preparing stock solutions of poorly soluble natural products for cell-based assays. It is recommended to prepare a high-concentration stock solution of this compound in 100% DMSO.

Q4: What is the maximum final concentration of DMSO that is safe for most cell lines?

Most cell lines can tolerate a final DMSO concentration of 0.5% without significant cytotoxicity.[5] Some robust cell lines may tolerate up to 1%. However, primary cells are often more sensitive.[5] It is always recommended to perform a vehicle control experiment to assess the effect of the final DMSO concentration on your specific cell line. A final concentration of 0.1% DMSO is considered safe for almost all cell types.[5]

Troubleshooting Guide: Solubility Issues with this compound in In Vitro Assays

This guide addresses common problems encountered when preparing this compound solutions for in vitro experiments.

ProblemPotential CauseRecommended Solution
This compound powder does not dissolve in DMSO. Insufficient solvent volume or inadequate mixing.- Increase the volume of DMSO incrementally.- Gently warm the solution (e.g., in a 37°C water bath) for a short period.- Use sonication or vortexing to aid dissolution.[6]
Precipitation occurs when diluting the DMSO stock solution with aqueous culture medium. The compound's low aqueous solubility is exceeded. This is a common issue with hydrophobic compounds.- Increase the final DMSO concentration (if tolerated by cells): A slightly higher final DMSO concentration (e.g., up to 0.5%) can help maintain solubility.[5]- Two-step dilution: First, dilute the DMSO stock into a small volume of serum-containing medium or a solution with a surfactant like Tween 80, vortexing well. Then, add this intermediate dilution to the final volume of culture medium.[7]- Reduce the final concentration of this compound: If precipitation persists, the desired final concentration may be too high.
Cloudiness or fine precipitate observed in the culture plate wells after adding this compound. Delayed precipitation of the compound in the complex biological medium.- Pre-warm the culture medium: Adding the this compound stock solution to pre-warmed (37°C) medium can sometimes prevent precipitation.- Check for media component interactions: Some media components can interact with the compound. If possible, test the solubility in a simpler buffered solution (e.g., PBS) first.- Use of solubilizing agents: For certain applications, non-toxic solubilizing agents like cyclodextrins can be explored to enhance aqueous solubility.
Inconsistent experimental results between batches. Incomplete dissolution of the stock solution or degradation of the compound.- Visually inspect the stock solution: Ensure there are no visible crystals before each use.- Prepare fresh dilutions: Prepare working solutions fresh from the DMSO stock for each experiment.- Proper storage: Store the DMSO stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[6]

Experimental Protocols

Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • 100% Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile microcentrifuge tubes

  • Procedure:

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10 mM).

    • Facilitate dissolution by vortexing and, if necessary, brief sonication or warming at 37°C.

    • Visually inspect the solution to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C.

General Protocol for P-glycoprotein (P-gp) Inhibition Assay

This protocol is a general guideline. Specific parameters such as cell line, substrate, and incubation times should be optimized for your experimental setup.

  • Cell Seeding:

    • Seed a suitable cell line overexpressing P-gp (e.g., Caco-2, KB-V1) in a 96-well plate at a predetermined density.

    • Allow cells to adhere and grow to form a confluent monolayer.

  • Compound Preparation and Treatment:

    • Prepare serial dilutions of the this compound DMSO stock solution in DMSO.

    • Further dilute the this compound solutions in pre-warmed (37°C) cell culture medium to the desired final concentrations. The final DMSO concentration should be kept constant across all wells, including the vehicle control (typically ≤ 0.5%).

  • P-gp Substrate Assay:

    • Incubate the cells with the this compound dilutions for a specified pre-incubation period.

    • Add a fluorescent P-gp substrate (e.g., Rhodamine 123) to all wells.

    • Incubate for a defined period to allow for substrate uptake and efflux.

    • Wash the cells with cold PBS to remove extracellular substrate.

    • Lyse the cells and measure the intracellular fluorescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of P-gp inhibition by comparing the fluorescence in this compound-treated wells to the control wells.

    • Determine the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration.

General Protocol for Anti-HIV Assay (Cell-Based)

This is a generalized protocol for preliminary screening of natural products. Specifics will depend on the HIV strain, cell line, and assay endpoint.

  • Cell Preparation:

    • Use a suitable human T-cell line (e.g., Jurkat, CEM-SS) or peripheral blood mononuclear cells (PBMCs).

    • Adjust the cell density to the desired concentration in cell culture medium.

  • Compound and Virus Preparation:

    • Prepare serial dilutions of the this compound DMSO stock solution as described above.

    • Prepare a stock of HIV-1 at a known titer.

  • Infection and Treatment:

    • In a 96-well plate, mix the cells with the different concentrations of this compound.

    • Add the HIV-1 stock to the cell-compound mixture.

    • Include a "no-drug" virus control and a "no-virus" cell control.

    • Incubate the plates for a period that allows for viral replication (typically 3-7 days).

  • Endpoint Measurement:

    • Assess the anti-HIV activity using a suitable method, such as:

      • MTT or XTT assay: Measures cell viability, indicating protection from virus-induced cell death.

      • p24 antigen ELISA: Quantifies the amount of HIV p24 antigen in the culture supernatant, indicating viral replication.

      • Reverse transcriptase activity assay: Measures the activity of the HIV reverse transcriptase enzyme in the supernatant.

  • Data Analysis:

    • Calculate the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50) from the dose-response curves.

    • Determine the selectivity index (SI = CC50/EC50) to evaluate the therapeutic window of the compound.

Signaling Pathway and Experimental Workflow Diagrams

P_Glycoprotein_Regulation cluster_extracellular Extracellular Stimuli cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors Receptor Receptor Growth_Factors->Receptor Cytokines Cytokines Cytokines->Receptor PI3K PI3K Receptor->PI3K MAPK_ERK MAPK/ERK Receptor->MAPK_ERK Akt Akt PI3K->Akt Transcription_Factors Transcription Factors (e.g., NF-κB, AP-1) Akt->Transcription_Factors MAPK_ERK->Transcription_Factors This compound This compound Pgp_protein P-gp Protein (Efflux Pump) This compound->Pgp_protein Inhibition MDR1_Gene MDR1 Gene (ABCB1) Transcription_Factors->MDR1_Gene Pgp_mRNA P-gp mRNA MDR1_Gene->Pgp_mRNA Pgp_mRNA->Pgp_protein

Caption: Regulation of P-glycoprotein and its inhibition by this compound.

HIV_Replication_Cycle HIV_Virion HIV Virion Binding_Fusion 1. Binding & Fusion (CD4, CCR5/CXCR4) HIV_Virion->Binding_Fusion Reverse_Transcription 2. Reverse Transcription (RNA -> DNA) Binding_Fusion->Reverse_Transcription Integration 3. Integration (Provirus formation) Reverse_Transcription->Integration Transcription 4. Transcription (Viral RNA synthesis) Integration->Transcription Translation 5. Translation (Viral protein synthesis) Transcription->Translation Assembly 6. Assembly Translation->Assembly Budding_Maturation 7. Budding & Maturation Assembly->Budding_Maturation New_Virion New HIV Virion Budding_Maturation->New_Virion This compound This compound This compound->Reverse_Transcription Inhibition This compound->Budding_Maturation Inhibition Experimental_Workflow cluster_prep Preparation cluster_assay Cell-Based Assay cluster_analysis Data Analysis Start Start Dissolve Dissolve this compound in 100% DMSO Start->Dissolve Stock High-Concentration Stock Solution Dissolve->Stock Dilute Prepare Serial Dilutions in Culture Medium Stock->Dilute Treat Treat Cells with This compound Dilutions Dilute->Treat Seed Seed Cells in 96-well Plate Seed->Treat Incubate Incubate Treat->Incubate Measure Measure Endpoint (e.g., Fluorescence, Viability) Incubate->Measure Analyze Calculate IC50/EC50 Measure->Analyze End End Analyze->End

References

Technical Support Center: Synthesis of Euonymine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Euonymine. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of this challenging total synthesis. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during your experiments.

Troubleshooting Guide

This guide addresses specific experimental issues that may arise during the total synthesis of this compound, with solutions derived from documented synthetic strategies.

Problem IDIssuePotential Cause(s)Suggested Solution(s)
TC-001 Low Diastereoselectivity in Diels-Alder Reaction for B-Ring Formation - Inadequate facial bias in the dienophile or diene.- Reaction temperature too high, leading to loss of kinetic control.- Inappropriate Lewis acid catalyst or solvent.- Screen a variety of Lewis acid catalysts (e.g., Et₂AlCl, SnCl₄, TiCl₄) to enhance facial selectivity.- Optimize the reaction temperature; run at lower temperatures for extended periods.- Modify the dienophile or diene with bulky protecting groups to direct the cycloaddition.
TC-002 Poor Yield in Ring-Closing Metathesis (RCM) for A-Ring Formation - Catalyst deactivation.- Substrate not amenable to cyclization due to steric hindrance or conformational constraints.- Incorrect catalyst loading or reaction concentration.- Use a more robust RCM catalyst (e.g., Grubbs' 2nd or 3rd generation, Hoveyda-Grubbs catalysts).- Adjust the substrate concentration; high dilution often favors intramolecular RCM.- Ensure all reagents and solvents are rigorously degassed and free of impurities that could poison the catalyst.
TC-003 Failure of Late-Stage Macrodilactone Formation - Steric hindrance preventing the intramolecular esterification.- Inefficient activation of the carboxylic acid moieties.- Decomposition of the complex polyhydroxylated core under coupling conditions.- Employ a range of macrolactonization conditions (e.g., Yamaguchi, Shiina, or Mitsunobu conditions).- Utilize high-dilution techniques to favor the intramolecular reaction.- Screen different activating agents and coupling partners.
TC-004 Lack of Regioselectivity in Late-Stage Functional Group Manipulations (e.g., Acetylation) - Similar reactivity of multiple hydroxyl groups.- Steric accessibility of different hydroxyl groups is not sufficiently differentiated.- Employ protecting group strategies to differentiate the hydroxyl groups.- Use sterically hindered reagents to selectively target the more accessible hydroxyls.- Optimize reaction conditions (temperature, solvent, stoichiometry of reagents) to favor kinetic control.
TC-005 Epimerization at Stereogenic Centers - Presence of acidic or basic impurities.- Harsh reaction or workup conditions.- Unstable intermediates.- Use buffered reaction conditions.- Employ milder reagents and purification techniques (e.g., flash chromatography with a neutralized stationary phase).- Minimize reaction times and exposure to elevated temperatures.

Frequently Asked Questions (FAQs)

Q1: My Diels-Alder reaction to form the B-ring is giving a mixture of diastereomers with low selectivity. How can I improve this?

A1: Low diastereoselectivity in the key Diels-Alder reaction is a common hurdle. In the synthesis of this compound, establishing the correct stereochemistry early on is crucial.[1][2] To address this, consider the following:

  • Lewis Acid Screening: The choice of Lewis acid can significantly influence the facial selectivity of the cycloaddition. A systematic screening of various Lewis acids (e.g., Et₂AlCl, SnCl₄, TiCl₄) and their stoichiometry is recommended.

  • Temperature Optimization: Diels-Alder reactions are often under kinetic control. Running the reaction at lower temperatures (e.g., -78 °C to 0 °C) can enhance selectivity, albeit at the cost of longer reaction times.

  • Solvent Effects: The polarity of the solvent can impact the transition state of the reaction. Experiment with a range of solvents from non-polar (e.g., toluene (B28343), hexanes) to moderately polar (e.g., CH₂Cl₂, THF).

  • Substrate Modification: If possible, consider modifying the dienophile or diene with a bulky protecting group to sterically block one face, thereby directing the approach of the other reactant.

Q2: I am experiencing low yields in the Ring-Closing Metathesis (RCM) step for the formation of the A-ring. What can I do to optimize this reaction?

A2: Ring-closing metathesis is a powerful tool for forming carbocycles, but it can be sensitive to various factors.[1][2] To improve the yield of your RCM reaction:

  • Catalyst Choice: The stability and activity of the ruthenium catalyst are paramount. If you are using a first-generation Grubbs catalyst, consider switching to a more active and stable second or third-generation catalyst (e.g., Grubbs II, Grubbs III, or Hoveyda-Grubbs catalysts).

  • Reaction Conditions:

    • Concentration: RCM is an intramolecular process that competes with intermolecular oligomerization. Running the reaction at high dilution (typically 0.001–0.01 M) is critical to favor the desired cyclization.

    • Solvent and Temperature: Toluene and dichloromethane (B109758) are common solvents. Ensure they are anhydrous and thoroughly degassed to prevent catalyst decomposition. The reaction may require heating, but excessive temperatures can also lead to catalyst degradation.

    • Atmosphere: Perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to protect the catalyst from oxygen.

  • Substrate Purity: Impurities in the substrate, particularly those containing sulfur or phosphorus, can poison the catalyst. Ensure your starting material is highly pure.

Q3: The macrodilactone ring formation is proving difficult. What are the key considerations for this challenging step?

A3: The formation of the 14-membered macrodilactone in this compound is a significant synthetic challenge due to the steric congestion of the core structure and the entropic penalty of forming a large ring.[1][2][3] Success in this step often relies on:

  • Methodology: Several macrolactonization methods can be attempted. The Yamaguchi esterification is a classic and often effective choice. Other methods like Shiina macrolactonization or Mitsunobu reaction could also be explored.

  • High Dilution: As with RCM, high dilution is essential to minimize intermolecular side reactions. A syringe pump for the slow addition of the seco-acid to the reaction mixture can be beneficial.

  • Activation of Carboxylic Acids: The choice of activating agent is critical. For the Yamaguchi protocol, 2,4,6-trichlorobenzoyl chloride is used to form a highly reactive mixed anhydride (B1165640).

  • Base: A non-nucleophilic base, such as DMAP (4-dimethylaminopyridine), is typically used to catalyze the intramolecular acyl transfer.

Q4: How can I achieve selective acetylation of the hydroxyl groups in the final steps of the synthesis?

A4: The polyhydroxylated core of this compound presents a challenge for selective functionalization.[1][2] To achieve the desired acetylation pattern:

  • Protecting Groups: A robust protecting group strategy throughout the synthesis is the most reliable way to ensure that only the desired hydroxyl groups are free for the final acetylation. This requires careful planning from the early stages of the synthesis.

  • Steric Hindrance: If multiple hydroxyl groups are deprotected, you can sometimes leverage their different steric environments. Using a bulky acetylating agent might selectively react with the most sterically accessible hydroxyl group.

  • Stoichiometry and Conditions: Careful control of the stoichiometry of the acetylating agent (e.g., acetic anhydride or acetyl chloride) and the reaction conditions (temperature, time) can sometimes allow for selective acetylation based on the relative reactivity of the hydroxyl groups. A kinetic study with small-scale reactions can help identify optimal conditions.

Experimental Protocols

Key Experiment: Diastereoselective Diels-Alder Reaction

This protocol is a representative procedure for the Et₃N-accelerated Diels-Alder reaction to construct the B-ring of the this compound core.[1][2]

  • Preparation: To a solution of the diene (1.0 equiv) in anhydrous toluene (0.1 M) in a flame-dried, round-bottom flask under an argon atmosphere, add the dienophile (1.2 equiv).

  • Cooling: Cool the reaction mixture to -20 °C in a cryocool bath.

  • Initiation: Add triethylamine (B128534) (Et₃N) (2.0 equiv) dropwise to the stirred solution.

  • Reaction: Allow the reaction to stir at -20 °C for 24-48 hours, monitoring the progress by TLC.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica (B1680970) gel to separate the diastereomers.

Key Experiment: Ring-Closing Metathesis

This protocol outlines a general procedure for the RCM reaction to form the A-ring.[1][2]

  • Preparation: In a glovebox, dissolve the diene substrate (1.0 equiv) in anhydrous, degassed toluene (to achieve a concentration of 0.005 M).

  • Catalyst Addition: Add Grubbs' second-generation catalyst (0.05-0.10 equiv) to the solution.

  • Reaction: Seal the reaction vessel and heat to 80 °C with stirring. Monitor the reaction by TLC or ¹H NMR.

  • Quenching: After the reaction is complete (typically 4-12 hours), cool the mixture to room temperature and quench by adding a few drops of ethyl vinyl ether. Stir for 30 minutes.

  • Purification: Concentrate the reaction mixture and purify directly by flash column chromatography on silica gel.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_core_synthesis Core Synthesis cluster_elaboration Elaboration cluster_final Final Product start (R)-glycerol acetonide b_ring B-Ring Formation (Diels-Alder) start->b_ring c_ring C-Ring Formation (Iodoetherification) b_ring->c_ring a_ring A-Ring Formation (RCM) c_ring->a_ring intermediate Protected Euonyminol Intermediate a_ring->intermediate deprotection Global Deprotection intermediate->deprotection acetylation Final Acetylation deprotection->acetylation This compound This compound acetylation->this compound

Caption: A simplified workflow for the total synthesis of this compound.

troubleshooting_diels_alder start Low Diastereoselectivity in Diels-Alder? solution1 Screen Lewis Acids (e.g., Et₂AlCl, SnCl₄) start->solution1 Yes solution2 Optimize Temperature (Run at lower temp) start->solution2 Yes solution3 Change Solvent start->solution3 Yes check1 Selectivity Improved? solution1->check1 solution2->check1 solution3->check1 success Proceed to Next Step check1->success Yes failure Consider Substrate Modification check1->failure No

Caption: Troubleshooting logic for the Diels-Alder reaction.

References

Validation & Comparative

In Vitro Validation of Euonymine's Anti-HIV Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro anti-HIV activity of Euonymine and established antiretroviral agents. While this compound, a complex alkaloid isolated from plants of the Euonymus genus, has been identified as having anti-HIV properties, specific quantitative data from in vitro studies are not widely available in publicly accessible literature.[1][2] This document, therefore, presents a framework for evaluating such a compound by comparing its hypothetical performance metrics against those of well-characterized anti-HIV drugs: Zidovudine (B1683550) (AZT), Nevirapine (B1678648), and Saquinavir. The provided experimental protocols and data tables are intended to serve as a benchmark for the validation of novel anti-HIV compounds like this compound.

Comparative Analysis of Anti-HIV Activity

The efficacy of an antiviral compound is determined by its ability to inhibit viral replication at concentrations that are not toxic to the host cells. This is typically quantified by the 50% effective concentration (EC50), the 50% cytotoxic concentration (CC50), and the 50% inhibitory concentration (IC50) for specific viral enzymes. The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a critical measure of the compound's therapeutic window.

Table 1: In Vitro Anti-HIV-1 Activity of this compound and Selected Antiretroviral Drugs

CompoundDrug ClassCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)
This compound AlkaloidH9 / MT-4Data not availableData not availableData not available
Zidovudine (AZT) NRTIMT-40.001234.0528,375
Nevirapine NNRTICEM0.09>1000>11,111
Saquinavir Protease InhibitorJM2.7>100>37

NRTI: Nucleoside Reverse Transcriptase Inhibitor; NNRTI: Non-Nucleoside Reverse Transcriptase Inhibitor. Data for Zidovudine, Nevirapine, and Saquinavir are compiled from various sources and experimental conditions may differ.[3][4][5]

Table 2: In Vitro Inhibition of HIV-1 Reverse Transcriptase

CompoundDrug ClassIC50 (nM)
This compound AlkaloidData not available
Nevirapine NNRTI84

IC50 values represent the concentration required to inhibit the enzyme activity by 50%.[6]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of antiviral compounds. The following are standard protocols for key in vitro assays used to validate anti-HIV activity.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of a compound that is toxic to host cells.

  • Cell Lines: Human T-lymphocyte cell lines such as MT-4 or CEM-SS are commonly used.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well.

    • Add serial dilutions of the test compound (e.g., this compound) to the wells.

    • Incubate for 72 hours at 37°C in a 5% CO2 incubator.

    • Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.

    • Read the absorbance at 570 nm using a microplate reader.

    • The CC50 value is calculated from the dose-response curve.

HIV-1 Replication Inhibition Assay (p24 Antigen Assay)

This assay measures the inhibition of viral replication by quantifying the amount of HIV-1 p24 capsid protein produced.

  • Cell Lines and Virus: MT-4 cells and a laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB).

  • Procedure:

    • Pre-treat MT-4 cells with various concentrations of the test compound for 1-2 hours.

    • Infect the cells with HIV-1 at a multiplicity of infection (MOI) of 0.01.

    • Incubate the infected cells for 7 days at 37°C.

    • Collect the cell culture supernatant at the end of the incubation period.

    • Quantify the amount of p24 antigen in the supernatant using a commercial HIV-1 p24 Antigen ELISA kit according to the manufacturer's instructions.

    • The EC50 value is determined by plotting the percentage of p24 inhibition against the compound concentration.

Reverse Transcriptase (RT) Inhibition Assay

This cell-free assay measures the direct inhibition of the HIV-1 reverse transcriptase enzyme.

  • Reagents: Recombinant HIV-1 RT, a poly(A) template, an oligo(dT) primer, and labeled nucleotides (e.g., [³H]-dTTP or a non-radioactive labeling system).

  • Procedure:

    • Prepare a reaction mixture containing the reaction buffer, poly(A) template, oligo(dT) primer, and labeled dTTP.

    • Add various concentrations of the test compound to the reaction mixture.

    • Initiate the reaction by adding the recombinant HIV-1 RT enzyme.

    • Incubate the reaction at 37°C for 1 hour.

    • Stop the reaction and precipitate the newly synthesized DNA.

    • Quantify the amount of incorporated labeled nucleotide using a scintillation counter (for radioactive assays) or a colorimetric/fluorometric reader (for non-radioactive assays).

    • The IC50 value is calculated from the dose-response curve of enzyme inhibition.

Visualizing Experimental Workflows and HIV Replication Cycle

To better understand the experimental process and the potential targets of anti-HIV compounds, the following diagrams are provided.

Experimental_Workflow cluster_cytotoxicity Cytotoxicity Assay cluster_antiviral Antiviral Assay (p24) cluster_enzyme Enzyme Inhibition Assay (RT) A1 Seed Cells A2 Add Compound A1->A2 A3 Incubate (72h) A2->A3 A4 MTT Assay A3->A4 A5 Calculate CC50 A4->A5 B1 Pre-treat Cells B2 Infect with HIV-1 B1->B2 B3 Incubate (7 days) B2->B3 B4 p24 ELISA B3->B4 B5 Calculate EC50 B4->B5 C1 Prepare Reaction Mix C2 Add Compound C1->C2 C3 Add HIV-1 RT C2->C3 C4 Incubate (1h) C3->C4 C5 Quantify DNA C4->C5 C6 Calculate IC50 C5->C6

Caption: Workflow for in vitro anti-HIV activity validation.

HIV_Replication_Cycle cluster_entry Entry cluster_replication Replication cluster_assembly Assembly & Release Binding 1. Binding & Fusion RT 2. Reverse Transcription Binding->RT Viral RNA, RT, Integrase enter cytoplasm Integration 3. Integration RT->Integration Viral DNA Transcription 4. Transcription Integration->Transcription Provirus Translation 5. Translation Transcription->Translation Viral RNA Assembly 6. Assembly Translation->Assembly Viral Proteins Budding 7. Budding & Maturation Assembly->Budding NRTI NRTIs (e.g., AZT) NNRTIs (e.g., Nevirapine) NRTI->RT PI Protease Inhibitors (e.g., Saquinavir) PI->Budding

Caption: HIV replication cycle and targets of antiretroviral drugs.

Conclusion

The validation of this compound's anti-HIV activity requires rigorous in vitro testing to determine its potency and therapeutic window. While direct comparative data is currently limited, the established profiles of drugs like Zidovudine, Nevirapine, and Saquinavir provide a solid benchmark for these evaluations. The experimental protocols outlined in this guide offer a standardized approach to generating the necessary data for a comprehensive assessment. Further research into the specific mechanism of action of this compound will be crucial in understanding its potential as a novel antiretroviral agent.

References

A Comparative Guide to P-glycoprotein Inhibitors: Euonymine and Other Key Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Euonymine and other prominent P-glycoprotein (P-gp) inhibitors. P-glycoprotein, a member of the ATP-binding cassette (ABC) transporter family, is a key player in multidrug resistance (MDR) in cancer cells and influences the pharmacokinetics of many drugs. Understanding the efficacy and mechanisms of P-gp inhibitors is crucial for developing strategies to overcome MDR and enhance drug delivery.

While this compound, a sesquiterpene pyridine (B92270) alkaloid, has been identified for its P-glycoprotein inhibitory effects, detailed quantitative data on its potency is not extensively available in publicly accessible literature.[1][2][3] Therefore, this guide will provide a qualitative overview of this compound's role as a P-gp inhibitor and a detailed quantitative comparison of well-characterized P-gp inhibitors: Verapamil, Tariquidar, and Elacridar.

P-glycoprotein and its Inhibition

P-glycoprotein acts as an ATP-dependent efflux pump, actively transporting a wide range of structurally diverse xenobiotics, including many anticancer drugs, out of the cell.[4] This reduces the intracellular drug concentration, leading to decreased efficacy and the development of multidrug resistance. P-gp inhibitors, also known as modulators or reversal agents, can counteract this effect by blocking the efflux function of P-gp, thereby increasing intracellular drug accumulation and restoring drug sensitivity in resistant cells.

Comparative Analysis of P-glycoprotein Inhibitors

This compound: A Qualitative Overview

This compound has been noted in scientific literature for its potential to inhibit P-glycoprotein.[2][3] As a natural product, it belongs to a class of compounds that are of significant interest in the search for new and effective P-gp modulators.[5][6][7] However, specific IC50 values and detailed mechanistic studies on its interaction with P-gp are not as readily available as for other well-established inhibitors. Further research is required to quantify its inhibitory potency and fully elucidate its mechanism of action.

Quantitative Comparison of Established P-gp Inhibitors

For a clear and objective comparison, the following table summarizes the inhibitory potency of three well-studied P-gp inhibitors: Verapamil, Tariquidar, and Elacridar. The data is presented as IC50 (half maximal inhibitory concentration) and Kd (dissociation constant) values, which are key indicators of an inhibitor's efficacy.

InhibitorTypeIC50KdCell Line/SystemReference
Verapamil First-generation~2.9 µM-MCF7R cells[8]
Tariquidar Third-generation-5.1 nMP-gp[1]
Elacridar Third-generation0.05 µM-MCF7R cells[8]

Note: IC50 values can vary depending on the cell line, substrate, and assay conditions used.

Signaling Pathways and Mechanisms of P-gp Inhibition

P-gp inhibitors can act through various mechanisms, primarily by competing with substrates for the same binding site or by interfering with the ATP hydrolysis cycle that powers the pump. The following diagram illustrates the general mechanism of P-gp mediated drug efflux and its inhibition.

P_glycoprotein_Inhibition cluster_membrane Cell Membrane Pgp P-glycoprotein (P-gp) Drug_out Drug (Extracellular) Pgp->Drug_out Efflux ADP ADP + Pi Pgp->ADP Drug_in Drug (Intracellular) Drug_out->Drug_in Passive Diffusion Drug_in->Pgp Binding Inhibitor P-gp Inhibitor Inhibitor->Pgp Inhibition ATP ATP ATP->Pgp Energy

Figure 1: Mechanism of P-gp mediated drug efflux and inhibition.

Experimental Workflows for Evaluating P-gp Inhibition

The evaluation of P-gp inhibitors typically involves a series of in vitro assays to determine their potency and mechanism of action. A general experimental workflow is depicted below.

Experimental_Workflow start Start: Candidate P-gp Inhibitor cell_culture Cell Culture (P-gp overexpressing vs. parental cells) start->cell_culture rhodamine_assay Rhodamine 123 Efflux Assay cell_culture->rhodamine_assay calcein_assay Calcein-AM Uptake Assay cell_culture->calcein_assay data_analysis Data Analysis (IC50 determination) rhodamine_assay->data_analysis calcein_assay->data_analysis atpase_assay ATPase Activity Assay conclusion Conclusion: Potency and Mechanism atpase_assay->conclusion data_analysis->atpase_assay

Figure 2: General experimental workflow for evaluating P-gp inhibitors.

Logical Relationship in P-gp Inhibition and MDR Reversal

The inhibition of P-glycoprotein leads to a cascade of events that ultimately results in the reversal of multidrug resistance. This logical relationship is illustrated in the following diagram.

Logical_Relationship Inhibitor P-gp Inhibitor Introduced Pgp_inhibition P-gp Function Blocked Inhibitor->Pgp_inhibition Drug_accumulation Increased Intracellular Drug Concentration Pgp_inhibition->Drug_accumulation MDR_reversal Reversal of Multidrug Resistance Drug_accumulation->MDR_reversal Cell_death Enhanced Cancer Cell Death MDR_reversal->Cell_death

Figure 3: Logical flow from P-gp inhibition to overcoming MDR.

Detailed Experimental Protocols

Rhodamine 123 Efflux Assay

This assay measures the efflux of the fluorescent substrate Rhodamine 123 from P-gp-overexpressing cells. Inhibition of P-gp leads to increased intracellular accumulation of Rhodamine 123.[8][9]

Materials:

  • P-gp-overexpressing cell line (e.g., MCF7/ADR) and a corresponding parental cell line (e.g., MCF7).

  • Rhodamine 123 solution (e.g., 5.25 µM).[8]

  • Test compounds (P-gp inhibitors) at various concentrations.

  • Phosphate-buffered saline (PBS).

  • Cell culture medium.

  • 96-well black, clear-bottom plates.

  • Fluorescence plate reader.

Protocol:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Wash the cells with PBS.

  • Pre-incubate the cells with various concentrations of the test compound for a specified time (e.g., 30 minutes) at 37°C.

  • Add Rhodamine 123 solution to each well and incubate for a further period (e.g., 30 minutes) at 37°C.[8]

  • Wash the cells with ice-cold PBS to stop the efflux.

  • Lyse the cells and measure the intracellular fluorescence using a plate reader (excitation/emission ~485/528 nm).

  • Calculate the percentage of inhibition based on the fluorescence in treated versus untreated cells.

Calcein-AM Uptake Assay

Calcein-AM is a non-fluorescent, cell-permeable dye that is a substrate of P-gp. Inside the cell, it is cleaved by esterases to the fluorescent molecule calcein. Active P-gp effluxes Calcein-AM, reducing intracellular fluorescence. P-gp inhibitors block this efflux, leading to higher fluorescence.[10][11][12]

Materials:

  • P-gp-overexpressing and parental cell lines.

  • Calcein-AM solution.

  • Test compounds.

  • PBS or Hanks' Balanced Salt Solution (HBSS).

  • 96-well plates.

  • Fluorescence plate reader.

Protocol:

  • Plate the cells in a 96-well plate.

  • Wash the cells with buffer.

  • Incubate the cells with the test compounds at various concentrations for a defined period.

  • Add Calcein-AM to the wells and incubate for a specific time (e.g., 30-60 minutes) at 37°C.[12]

  • Wash the cells with cold buffer to remove extracellular Calcein-AM.

  • Measure the intracellular fluorescence (excitation/emission ~490/515 nm).

  • Determine the IC50 value of the inhibitor by plotting fluorescence against inhibitor concentration.

P-glycoprotein ATPase Activity Assay

This assay measures the ATP hydrolysis activity of P-gp, which is coupled to substrate transport. P-gp inhibitors can either stimulate or inhibit this activity.[13]

Materials:

  • Isolated P-gp-containing membranes or purified P-gp.

  • ATP solution.

  • Test compounds.

  • Assay buffer (containing MgCl2).

  • Phosphate (B84403) detection reagent (e.g., Malachite Green).

  • 96-well plates.

  • Spectrophotometer.

Protocol:

  • Incubate the P-gp membranes or purified protein with the test compound at various concentrations in the assay buffer.

  • Initiate the reaction by adding ATP.

  • Incubate at 37°C for a specific time to allow for ATP hydrolysis.

  • Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a phosphate detection reagent.

  • Read the absorbance at the appropriate wavelength (e.g., ~620-650 nm for Malachite Green).

  • Determine the effect of the compound on the basal and substrate-stimulated ATPase activity of P-gp.

References

A Comparative Analysis of Euonymine and Other Natural Anti-HIV Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The global search for novel anti-HIV therapeutics has increasingly turned to natural products, a rich source of chemical diversity and unique mechanisms of action. Among these, Euonymine, a sesquiterpene pyridine (B92270) alkaloid, has demonstrated notable anti-HIV activity. This guide provides a comparative study of this compound and other prominent anti-HIV natural products, offering a detailed examination of their efficacy, cytotoxicity, and modes of action, supported by experimental data and protocols.

Quantitative Comparison of Anti-HIV Natural Products

The following table summarizes the in vitro anti-HIV activity of this compound and other selected natural products from different chemical classes. The data presented includes the 50% effective concentration (EC50), 50% cytotoxic concentration (CC50), and the calculated therapeutic index (TI = CC50/EC50), a measure of the compound's selectivity for antiviral activity over cellular toxicity.

CompoundClassNatural SourceMechanism of ActionEC50 (µM)CC50 (µM)Therapeutic Index (TI)
This compound Sesquiterpene Pyridine AlkaloidTripterygium wilfordiiReverse Transcriptase (RT) Inhibition (putative)< 0.1 - 1.0 µg/mL*> 100 µM (putative for class)> 100 (estimated)
Calanolide (B8761490) A CoumarinCalophyllum lanigerumNon-nucleoside Reverse Transcriptase (NNRT) Inhibition0.1 - 0.17[1]> 20 µM> 117-200
Michellamine B Naphthylisoquinoline AlkaloidAncistrocladus korupensisReverse Transcriptase (RT) Inhibition & Cell Fusion Inhibition[2]~0.02 µM> 100 µM> 5000
Betulinic Acid Derivative (Bevirimat) TriterpenoidSyzygium claviflorum (and others)Maturation Inhibition[3]0.065[3]9.6 µM (for a derivative)[4]~147

*Note: The EC50 for this compound is reported in µg/mL. A precise molar concentration cannot be calculated without the exact molecular weight used in the specific study. The CC50 and TI for this compound are estimated based on data for related sesquiterpene pyridine alkaloids which show low cytotoxicity[5][6].

Signaling Pathways and Experimental Workflow

To visualize the mechanisms of action and the process of drug screening, the following diagrams have been generated using the DOT language.

HIV_Lifecycle_and_Inhibitor_Targets cluster_virus HIV Virion cluster_cell Host Cell cluster_replication Viral Replication cluster_inhibitors Inhibitor Targets HIV HIV CD4_Receptor CD4 Receptor HIV->CD4_Receptor 1. Attachment Coreceptor CCR5/CXCR4 CD4_Receptor->Coreceptor 2. Co-receptor Binding Cytoplasm Cytoplasm Coreceptor->Cytoplasm 3. Fusion & Entry Viral_RNA Viral RNA Cytoplasm->Viral_RNA Nucleus Nucleus Integration 5. Integration Nucleus->Integration Host_DNA Host DNA Transcription 6. Transcription Host_DNA->Transcription Reverse_Transcription 4. Reverse Transcription Viral_RNA->Reverse_Transcription Viral_DNA Viral DNA Reverse_Transcription->Viral_DNA Viral_DNA->Nucleus Integration->Host_DNA Viral_mRNA Viral mRNA Transcription->Viral_mRNA Translation 7. Translation Viral_mRNA->Translation Viral_Proteins Viral Proteins Translation->Viral_Proteins Assembly 8. Assembly Viral_Proteins->Assembly Budding 9. Budding & Maturation Assembly->Budding New_Virion New_Virion Budding->New_Virion Release Fusion_Inhibitors Fusion_Inhibitors Fusion_Inhibitors->Coreceptor RT_Inhibitors RT Inhibitors (this compound, Calanolide A, Michellamine B) RT_Inhibitors->Reverse_Transcription Integrase_Inhibitors Integrase_Inhibitors Integrase_Inhibitors->Integration Protease_Inhibitors Protease_Inhibitors Protease_Inhibitors->Budding Protease Activity Maturation_Inhibitors Maturation Inhibitors (Betulinic Acid) Maturation_Inhibitors->Budding

Caption: HIV lifecycle and targets of natural product inhibitors.

Anti_HIV_Screening_Workflow cluster_screening In Vitro Anti-HIV Screening cluster_moa Mechanism of Action Start Start: Natural Product Library Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Determine CC50 Start->Cytotoxicity_Assay Antiviral_Assay Cell-Based Antiviral Assay (e.g., HIV-1 infected T-cells) Determine EC50 Start->Antiviral_Assay Calculate_TI Calculate Therapeutic Index (TI) TI = CC50 / EC50 Cytotoxicity_Assay->Calculate_TI Antiviral_Assay->Calculate_TI Select_Hits Hit Selection (High TI) Calculate_TI->Select_Hits Mechanism_Assays Mechanism of Action Assays Select_Hits->Mechanism_Assays Potent & Selective Compounds RT_Assay Reverse Transcriptase Assay Mechanism_Assays->RT_Assay Integrase_Assay Integrase Assay Mechanism_Assays->Integrase_Assay Protease_Assay Protease Assay Mechanism_Assays->Protease_Assay Fusion_Assay Cell-Cell Fusion Assay Mechanism_Assays->Fusion_Assay

Caption: General workflow for in vitro screening of anti-HIV natural products.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization based on specific laboratory conditions and reagents.

Cell Viability (Cytotoxicity) Assay using MTT

This assay determines the concentration of a compound that is toxic to host cells (CC50).

  • Materials:

    • Human T-lymphocyte cell line (e.g., MT-4, CEM-SS)

    • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

    • Test compound (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., 20% SDS in 50% DMF)

    • 96-well microtiter plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.[7]

    • Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should be non-toxic to the cells (typically <0.5%).

    • Add 100 µL of the diluted compound to the appropriate wells. Include wells with cells and medium only (cell control) and wells with medium only (background control).

    • Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8]

    • Add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.[8]

    • Incubate the plate overnight at 37°C.

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cytotoxicity for each concentration compared to the cell control and determine the CC50 value using a dose-response curve.

Anti-HIV-1 Activity Assay (Cell-Based)

This assay measures the ability of a compound to inhibit HIV-1 replication in a host cell line (EC50).

  • Materials:

    • Human T-lymphocyte cell line (e.g., MT-4)

    • HIV-1 viral stock (e.g., HIV-1 IIIB)

    • Complete cell culture medium

    • Test compound

    • 96-well microtiter plates

    • Method for quantifying viral replication (e.g., p24 antigen ELISA, reverse transcriptase activity assay, or a reporter gene assay)

  • Procedure:

    • Seed MT-4 cells in a 96-well plate.

    • Pre-treat the cells with serial dilutions of the test compound for 1-2 hours.

    • Infect the cells with a pre-titered amount of HIV-1. Include uninfected cell controls and infected, untreated virus controls.

    • Incubate the plate for 3-5 days at 37°C.

    • After the incubation period, quantify the extent of viral replication in the culture supernatants using a chosen method (e.g., p24 ELISA).

    • Calculate the percentage of viral inhibition for each compound concentration compared to the virus control and determine the EC50 value from a dose-response curve.

HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This is a biochemical assay to determine if a compound directly inhibits the activity of the HIV-1 reverse transcriptase enzyme.

  • Materials:

    • Recombinant HIV-1 Reverse Transcriptase

    • RT assay buffer

    • Template-primer (e.g., poly(rA)-oligo(dT))

    • Deoxynucleotide triphosphates (dNTPs), including a labeled dNTP (e.g., Digoxigenin-dUTP or Biotin-dUTP)

    • Test compound

    • Microtiter plates (e.g., streptavidin-coated for biotin-labeled dNTPs)

    • Detection reagents (e.g., anti-digoxigenin-POD conjugate and a colorimetric substrate)

    • Microplate reader

  • Procedure:

    • In a microtiter plate well, combine the RT assay buffer, template-primer, and dNTPs.

    • Add serial dilutions of the test compound. Include a no-compound control (enzyme activity control) and a no-enzyme control (background).

    • Initiate the reaction by adding a standardized amount of HIV-1 RT.

    • Incubate the reaction at 37°C for 1 hour.[9]

    • Stop the reaction and detect the amount of newly synthesized DNA. For a colorimetric assay using labeled dNTPs, this involves capturing the DNA on the plate and adding a substrate that produces a colored product.

    • Read the absorbance at the appropriate wavelength.

    • Calculate the percentage of RT inhibition for each compound concentration and determine the IC50 value.

HIV-1 Integrase (IN) Inhibition Assay

This biochemical assay assesses the inhibition of the strand transfer step of HIV-1 integration.

  • Materials:

    • Recombinant HIV-1 Integrase

    • IN assay buffer

    • Donor DNA substrate (biotinylated)

    • Target DNA substrate (labeled with a different tag, e.g., DIG)

    • Test compound

    • Streptavidin-coated microtiter plates

    • Detection reagents (e.g., anti-DIG-HRP conjugate and a colorimetric substrate)

    • Microplate reader

  • Procedure:

    • Immobilize the biotinylated donor DNA onto the streptavidin-coated plate.

    • Add the HIV-1 integrase and serial dilutions of the test compound to the wells. Incubate to allow for 3' processing.

    • Add the labeled target DNA to initiate the strand transfer reaction.

    • Incubate at 37°C for 1-2 hours.

    • Wash the plate to remove unreacted components.

    • Add the detection antibody-enzyme conjugate (e.g., anti-DIG-HRP) and incubate.

    • Wash the plate and add a colorimetric substrate.

    • Read the absorbance and calculate the percentage of integrase inhibition to determine the IC50 value.

HIV-1 Protease Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the HIV-1 protease enzyme, often using a FRET-based substrate.

  • Materials:

    • Recombinant HIV-1 Protease

    • Protease assay buffer

    • FRET (Fluorescence Resonance Energy Transfer) peptide substrate containing an HIV-1 protease cleavage site flanked by a fluorophore and a quencher.

    • Test compound

    • Black microtiter plates

    • Fluorescence microplate reader

  • Procedure:

    • In a black microtiter plate, add the protease assay buffer and serial dilutions of the test compound.

    • Add the FRET substrate to each well.

    • Initiate the reaction by adding a standardized amount of HIV-1 protease.

    • Incubate the plate at 37°C, protected from light.

    • Measure the increase in fluorescence over time using a fluorescence plate reader. Cleavage of the FRET substrate by the protease separates the fluorophore from the quencher, resulting in an increase in fluorescence.[10]

    • Calculate the rate of reaction for each compound concentration and determine the IC50 value for protease inhibition.

This guide provides a foundational comparison of this compound with other anti-HIV natural products. Further research is warranted to fully elucidate the therapeutic potential of these compounds, including in vivo efficacy and detailed mechanistic studies. The provided protocols serve as a starting point for the in vitro evaluation of novel anti-HIV candidates.

References

Unraveling the Molecular Target of Euonymine: A Quest for Definitive Evidence

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the pharmacological activities of Euonymine, a complex sesquiterpene alkaloid, have indicated potential anti-HIV and P-glycoprotein (P-gp) inhibitory effects. However, a definitive confirmation of its direct molecular target remains an area of active research. Despite its recognized biological activities, the precise protein(s) with which this compound directly interacts to elicit these effects have not been conclusively identified in publicly available scientific literature. This guide provides an overview of the current understanding and highlights the gaps in experimental data needed to unequivocally confirm its molecular target.

Without a confirmed molecular target, a comprehensive comparison with alternative compounds and a detailed elucidation of its mechanism of action are premature. The scientific community awaits further research that provides direct evidence of this compound's binding affinity and functional modulation of a specific protein target.

Current Landscape: Reported Biological Activities

This compound has been primarily associated with two distinct biological activities:

  • Anti-HIV Activity: Studies have suggested that this compound possesses inhibitory effects against the Human Immunodeficiency Virus (HIV). However, the specific viral or host protein that this compound targets to exert this antiviral effect is not yet known. Potential targets for anti-HIV drugs include viral enzymes such as reverse transcriptase, protease, and integrase, as well as viral entry proteins. To date, no published data demonstrates this compound's direct inhibition of these specific enzymes with corresponding IC50 values.

  • P-glycoprotein (P-gp) Inhibition: this compound has also been reported to inhibit the function of P-glycoprotein, a transmembrane efflux pump that plays a significant role in multidrug resistance in cancer cells and affects the pharmacokinetics of many drugs. The mechanism by which this compound inhibits P-gp is not well understood. It is unclear whether it acts as a competitive or non-competitive inhibitor, and its binding affinity to P-gp has not been quantified.

The Path Forward: Essential Experiments for Target Confirmation

To definitively identify and validate the molecular target of this compound, a series of rigorous experimental approaches are necessary. These experiments are crucial for providing the quantitative data required for a comparative analysis.

For confirming a potential protein target, the following experimental workflow is proposed:

G a Affinity-Based Methods (e.g., Affinity Chromatography, Pulldown Assays) c Biophysical Interaction Analysis (e.g., SPR, ITC, MST) a->c b Activity-Based Methods (e.g., Enzyme Inhibition Assays, Functional Screens) b->c d Cellular Target Engagement (e.g., CETSA, Photoaffinity Labeling) c->d e Structural Biology (e.g., X-ray Crystallography, Cryo-EM) c->e f Functional Assays in Cellular Models d->f e->f

Figure 1. A generalized workflow for the identification and validation of a molecular target for a bioactive compound like this compound.

Detailed Methodologies Required:

  • Binding Assays: To confirm a direct interaction between this compound and a putative target protein, techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Microscale Thermophoresis (MST) are essential. These methods would provide quantitative data on binding affinity (K_D), and association and dissociation kinetics.

  • Enzyme Inhibition Assays: If the target is an enzyme (e.g., HIV-1 reverse transcriptase, protease, or integrase), in vitro inhibition assays are necessary to determine the half-maximal inhibitory concentration (IC50) and to elucidate the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).

  • Cell-Based Assays: Cellular thermal shift assays (CETSA) can be employed to verify target engagement in a cellular context. For P-gp inhibition, cellular efflux assays using fluorescent P-gp substrates (e.g., rhodamine 123 or calcein-AM) in the presence and absence of this compound would be required to quantify its inhibitory potency.

  • Structural Biology: Co-crystallization of this compound with its target protein or cryo-electron microscopy (cryo-EM) studies would provide invaluable structural insights into the binding mode and the molecular basis of its inhibitory activity.

Comparative Data: The Missing Pieces

Without the foundational data from the experiments outlined above, a meaningful comparison of this compound to other known inhibitors of HIV or P-gp is not possible. A comparative guide would necessitate the following data points, which are currently unavailable for this compound:

Table 1: Hypothetical Data Comparison for Anti-HIV Activity

CompoundMolecular TargetBinding Affinity (K_D)Enzymatic Inhibition (IC50)Antiviral Activity (EC50)
This compound To be determined Not available Not available Not available
Zidovudine (AZT)HIV-1 Reverse TranscriptaseNot applicable0.003-0.03 µM0.005-0.05 µM
RitonavirHIV-1 Protease< 1 nM0.015 µM0.1 µM
RaltegravirHIV-1 Integrase~10 nM2-7 nM2-10 nM

Table 2: Hypothetical Data Comparison for P-glycoprotein Inhibition

CompoundMechanism of InhibitionBinding Affinity (K_D)P-gp ATPase Stimulation (EC50)Cellular Efflux Inhibition (IC50)
This compound To be determined Not available Not available Not available
VerapamilCompetitive Inhibitor/Substrate~0.5 µM~5 µM~2 µM
TariquidarNon-competitive Inhibitor~5 nMNot applicable0.025 µM
ElacridarNon-competitive Inhibitor~30 nMNot applicable0.1 µM

Conclusion

While this compound presents intriguing possibilities as a therapeutic agent due to its reported anti-HIV and P-gp inhibitory activities, the definitive identification of its molecular target is a critical missing piece of the puzzle. The scientific community requires robust experimental evidence from binding, functional, and structural studies to confirm its direct molecular interactions. Once a target is validated and the corresponding quantitative data is available, a comprehensive comparison guide can be developed to properly assess its potential relative to existing therapeutic alternatives. Until then, the molecular basis of this compound's biological effects remains an open and important question for future research.

Unveiling the Anticancer Potential of Euonymus Species: A Comparative Analysis of Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents has led researchers to explore the vast diversity of natural products. Within this realm, the genus Euonymus, commonly known as spindle trees, has emerged as a promising source of bioactive compounds. While the specific biological activities of "Euonymine," a sesquiterpene alkaloid found in this genus, remain largely uncharacterized in the context of cancer, studies on extracts from various Euonymus species have demonstrated significant cytotoxic, pro-apoptotic, and cell cycle-disrupting effects across a range of cancer cell lines. This guide provides a comparative overview of the available experimental data on the biological activity of Euonymus extracts, offering a foundation for further investigation into the therapeutic potential of its constituents, including this compound.

Comparative Cytotoxicity of Euonymus Extracts

Extracts from different parts of Euonymus plants, prepared using various solvents, have exhibited a spectrum of cytotoxic activities against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, have been determined in multiple studies. While specific IC50 values for this compound are not currently available in published literature, the data from crude extracts and isolated compounds from the Euonymus genus provide valuable insights into its potential efficacy.

Plant SpeciesExtract/CompoundCancer Cell LineIC50 ValueReference
Euonymus europaeusFruit ExtractHuman Melanoma (VM35)6.76 µg/mL[1]
Euonymus alatusPhenolic Compounds (Alatusols A-C, 7-9)Lung Carcinoma (A549)15.20-29.81 µM
Ovarian Cancer (SK-OV-3)15.20-29.81 µM
Melanoma (SK-MEL-2)15.20-29.81 µM
Colon Cancer (HCT-15)15.20-29.81 µM

Note: The lack of specific IC50 values for this compound highlights a significant gap in the current research landscape. Further studies are warranted to isolate and evaluate the cytotoxic potential of this specific compound against a panel of cancer cell lines.

Induction of Apoptosis: A Key Mechanism of Action

A common hallmark of effective anticancer agents is their ability to induce programmed cell death, or apoptosis, in malignant cells. Research on Euonymus extracts suggests that this is a primary mechanism through which they exert their cytotoxic effects.

An ethanol (B145695) extract of Euonymus alatus has been shown to selectively inhibit the proliferation of MDA-MB-231 (breast cancer) and LNCaP (prostate cancer) cells. This inhibition is accompanied by the induction of apoptosis, as evidenced by nuclear condensation and an increase in the activity of caspase-3, a key executioner enzyme in the apoptotic cascade[2]. Furthermore, a study on a water extract of Euonymus alatus demonstrated its prooxidant activity, leading to the induction of apoptosis via the mitochondrial pathway in human uterine leiomyomal smooth muscle cells.

The fruit extract of Euonymus europaeus has also been observed to induce apoptosis in human melanoma cells[1]. This pro-apoptotic activity is a crucial aspect of the anticancer potential of compounds derived from this genus.

Disruption of the Cell Cycle

In addition to inducing apoptosis, anticancer agents often target the cell cycle, the series of events that take place in a cell leading to its division and duplication. By arresting the cell cycle at specific checkpoints, these agents can prevent the uncontrolled proliferation of cancer cells.

While specific data on the effect of this compound on the cell cycle is not available, the presence of bioactive compounds like evodiamine (B1670323) in Euonymus extracts suggests a potential for cell cycle modulation[1]. Evodiamine has been shown to cause cell cycle arrest in various cancer models. Future research should investigate the ability of this compound to induce cell cycle arrest and identify the specific phases (G1, S, or G2/M) that are targeted.

Signaling Pathways Implicated in Euonymus Bioactivity

The biological effects of Euonymus extracts are mediated through the modulation of specific intracellular signaling pathways. The induction of apoptosis by the Euonymus alatus extract via the mitochondrial pathway points towards the involvement of the Bcl-2 family of proteins, which are key regulators of this process. The activation of caspase-3 further confirms the engagement of the downstream apoptotic machinery.

dot

Euonymus_Apoptosis_Pathway cluster_cell Cancer Cell Euonymus_Extract Euonymus Extract Mitochondrion Mitochondrion Euonymus_Extract->Mitochondrion Induces mitochondrial pathway Caspase3_inactive Pro-caspase-3 Mitochondrion->Caspase3_inactive Release of pro-apoptotic factors Caspase3_active Active Caspase-3 Caspase3_inactive->Caspase3_active Activation Apoptosis Apoptosis Caspase3_active->Apoptosis

Caption: Proposed signaling pathway for apoptosis induction by Euonymus extracts.

Further investigation is needed to elucidate the precise molecular targets of this compound and its effects on key signaling cascades frequently dysregulated in cancer, such as the PI3K/Akt and MAPK pathways.

Experimental Protocols

To facilitate further research and cross-validation of the biological activities of this compound and other Euonymus-derived compounds, detailed experimental protocols are essential.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

dot

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_cells Treat with this compound incubate1->treat_cells incubate2 Incubate 48-72h treat_cells->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Solubilize formazan with DMSO incubate3->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Experimental workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Treat cells with the desired concentrations of the test compound for the indicated time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.

  • Data Analysis: Quantify the percentage of apoptotic cells (Annexin V-positive, PI-negative for early apoptosis; Annexin V-positive, PI-positive for late apoptosis).

Cell Cycle Analysis (Propidium Iodide Staining)
  • Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

  • Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate for 30 minutes in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.

  • Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

Conclusion and Future Directions

The available evidence from studies on Euonymus extracts strongly suggests that this genus is a valuable source of potential anticancer compounds. The demonstrated ability of these extracts to induce apoptosis and potentially disrupt the cell cycle in various cancer cell lines provides a compelling rationale for the investigation of their individual chemical constituents.

A critical next step is to isolate and characterize the biological activities of this compound. Determining its specific IC50 values against a panel of cancer cell lines, quantifying its pro-apoptotic and cell cycle-arresting effects, and elucidating the underlying molecular mechanisms, including its impact on key signaling pathways like PI3K/Akt and MAPK, will be crucial for assessing its true therapeutic potential. This comparative guide serves as a call to action for the research community to further explore the promising anticancer properties of this compound and the rich chemical diversity of the Euonymus genus.

References

Synthetic vs. Natural Euonymine: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of synthetic and natural euonymine (B13332915), focusing on their chemical equivalence and known biological activities. This guide is intended for researchers, scientists, and drug development professionals.

This compound is a complex sesquiterpenoid alkaloid naturally found in plants of the Euonymus genus. It has garnered significant interest in the scientific community for its notable biological activities, primarily its anti-HIV and P-glycoprotein (P-gp) inhibitory effects.[1] The intricate structure of this compound has also made it a challenging target for total synthesis, a feat that has been successfully achieved by multiple research groups in recent years. This guide provides a comparative overview of synthetic and natural this compound, with a focus on their efficacy as demonstrated by available experimental data.

Chemical Equivalence and Efficacy

To date, there have been no direct, head-to-head experimental studies comparing the biological efficacy of synthetic versus natural this compound. However, the primary goal of total synthesis is to replicate the exact molecular structure of a natural product. The successful syntheses of this compound have been confirmed through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR), which demonstrates the identical chemical structure of the synthetic molecule to its natural counterpart.

Given that the biological activity of a compound is intrinsically linked to its three-dimensional structure, it is scientifically presumed that structurally identical synthetic and natural this compound will exhibit the same efficacy. Therefore, the established biological data for natural this compound serves as the benchmark for the efficacy of the synthetically produced compound.

Biological Activity of this compound

The most well-documented biological activities of this compound are its ability to inhibit the replication of the Human Immunodeficiency Virus (HIV) and its function as an inhibitor of P-glycoprotein, a key protein involved in multidrug resistance in cancer cells.

Summary of Biological Activity
Biological ActivitySourceQuantitative Data (IC50/EC50)Cell Line/Assay System
Anti-HIV Activity NaturalData not available in searched literatureData not available in searched literature
P-glycoprotein Inhibition NaturalData not available in searched literatureData not available in searched literature

Note: While the anti-HIV and P-glycoprotein inhibitory activities of natural this compound are frequently cited in literature concerning its total synthesis, the specific primary sources containing the quantitative IC50 or EC50 values and detailed experimental protocols were not identified in the conducted search.

Experimental Protocols

Detailed experimental protocols for the bioassays that would be used to determine the efficacy of this compound are described below. These represent standard methodologies in the field for assessing anti-HIV and P-glycoprotein inhibitory activities.

Anti-HIV-1 Replication Assay (General Protocol)

This assay is designed to measure the ability of a compound to inhibit the replication of HIV-1 in a cell-based system.

  • Cell Culture: Human T-lymphocyte cells (e.g., MT-4 cells) are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

  • Viral Infection: A culture of MT-4 cells is infected with a known titer of HIV-1.

  • Compound Treatment: Immediately after infection, the cells are treated with various concentrations of this compound (either natural or synthetic). A control group with no treatment and a positive control group with a known anti-HIV drug (e.g., AZT) are also included.

  • Incubation: The treated and control cell cultures are incubated at 37°C in a humidified atmosphere with 5% CO2 for a period of 4-5 days.

  • Quantification of Viral Replication: The extent of HIV-1 replication is quantified by measuring the amount of a viral protein, such as the p24 antigen, in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: The concentration of this compound that inhibits HIV-1 replication by 50% (EC50) is calculated by plotting the percentage of p24 inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.

P-glycoprotein (P-gp) Inhibition Assay (General Protocol)

This assay determines a compound's ability to inhibit the P-gp efflux pump, which is often overexpressed in multidrug-resistant cancer cells.

  • Cell Culture: A P-gp-overexpressing cancer cell line (e.g., a multidrug-resistant line) and its corresponding non-resistant parental cell line are cultured.

  • Substrate Loading: The cells are incubated with a fluorescent substrate of P-gp, such as Rhodamine 123 or Calcein-AM.

  • Inhibitor Treatment: The cells are then treated with various concentrations of this compound. A known P-gp inhibitor (e.g., Verapamil) is used as a positive control.

  • Incubation: The cells are incubated for a specific period to allow for the efflux of the fluorescent substrate by P-gp.

  • Fluorescence Measurement: The intracellular accumulation of the fluorescent substrate is measured using a fluorescence plate reader or flow cytometry. Increased fluorescence in the this compound-treated P-gp-overexpressing cells compared to the untreated cells indicates inhibition of the P-gp pump.

  • Data Analysis: The concentration of this compound that causes 50% inhibition of P-gp activity (IC50) is determined by plotting the fluorescence intensity against the log of the this compound concentration.

Signaling Pathways and Experimental Workflows

HIV-1 Replication Cycle

The replication of HIV-1 is a multi-step process that offers several targets for antiviral drugs. This compound's anti-HIV activity would likely involve the inhibition of one or more of these steps.

HIV_Replication Simplified HIV-1 Replication Cycle HIV Virion HIV Virion Host Cell Host Cell HIV Virion->Host Cell 1. Attachment Binding & Fusion Binding & Fusion Host Cell->Binding & Fusion 2. Entry Reverse Transcription Reverse Transcription Binding & Fusion->Reverse Transcription Viral RNA -> DNA Integration Integration Reverse Transcription->Integration Viral DNA enters nucleus Transcription & Translation Transcription & Translation Integration->Transcription & Translation Provirus integrated Assembly & Budding Assembly & Budding Transcription & Translation->Assembly & Budding Viral proteins & RNA produced New Virion New Virion Assembly & Budding->New Virion 7. Release & Maturation

Caption: A diagram illustrating the key stages of the HIV-1 replication cycle within a host cell.

P-glycoprotein Efflux Mechanism

P-glycoprotein acts as an ATP-dependent efflux pump, removing xenobiotics, including chemotherapeutic drugs, from the cell's interior. This compound's inhibitory action would interfere with this process, leading to increased intracellular drug concentration.

Pgp_Efflux P-glycoprotein (P-gp) Mediated Drug Efflux cluster_membrane Cell Membrane P-gp P-glycoprotein Drug (out) Drug (Extracellular) P-gp->Drug (out) Efflux ADP + Pi ADP + Pi P-gp->ADP + Pi Drug (in) Drug (Intracellular) Drug (in)->P-gp Binds ATP ATP ATP->P-gp Hydrolysis This compound This compound This compound->P-gp Inhibits

Caption: The mechanism of P-glycoprotein drug efflux and its inhibition by this compound.

Experimental Workflow for Efficacy Comparison

The logical workflow to definitively compare the efficacy of synthetic and natural this compound would involve parallel testing in the bioassays described above.

Efficacy_Workflow Workflow for Comparative Efficacy Testing Natural_this compound Natural this compound (Isolated & Purified) Structural_Validation Structural Validation (e.g., NMR, MS) Natural_this compound->Structural_Validation Synthetic_this compound Synthetic this compound (Total Synthesis) Synthetic_this compound->Structural_Validation Bioassays Parallel Bioassays (Anti-HIV & P-gp Inhibition) Structural_Validation->Bioassays Data_Analysis Data Analysis (EC50 & IC50 Comparison) Bioassays->Data_Analysis Conclusion Efficacy Conclusion Data_Analysis->Conclusion

Caption: A proposed experimental workflow for a direct comparison of natural and synthetic this compound efficacy.

Conclusion

While direct comparative data is currently lacking, the successful total synthesis of this compound and its confirmed structural identity to the natural product provide a strong basis for the assumption of equivalent biological efficacy. The known anti-HIV and P-glycoprotein inhibitory activities of natural this compound establish a clear benchmark for the potential therapeutic applications of its synthetic counterpart. Future research should focus on conducting head-to-head bioassays to experimentally validate this presumed equivalence and further elucidate the mechanisms of action of this potent natural product.

References

Head-to-Head Comparison of Euonymine Analogs' Potency: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the biological activities of Euonymine and its analogs reveals distinct potency profiles in antiviral and multidrug resistance applications. This guide provides a comparative overview of available data, experimental methodologies, and insights into their mechanisms of action to inform future drug discovery and development efforts.

This compound, a complex sesquiterpene alkaloid, and its synthetic analogs have emerged as compounds of interest for their potential therapeutic applications. Notably, this compound has demonstrated anti-HIV activity, while its analog, euonyminol octaacetate, has been identified as an inhibitor of P-glycoprotein (P-gp), a key protein in multidrug resistance.[1][2] This distinct divergence in biological activity based on structural modifications highlights the potential for developing potent and selective therapeutic agents from this chemical scaffold.

Comparative Potency of this compound Analogs

CompoundPrimary Biological ActivityReported Potency
This compound Anti-HIVData not publicly available
Euonyminol Octaacetate P-glycoprotein (P-gp) InhibitionData not publicly available

Further research is required to quantify and compare the potencies of a broader series of this compound analogs to establish a clear structure-activity relationship (SAR).

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound and its analogs are not extensively published. However, based on standard methodologies for assessing anti-HIV activity and P-glycoprotein inhibition, the following outlines the likely experimental approaches.

Anti-HIV Activity Assay (Conceptual Workflow)

A common method to assess the anti-HIV activity of a compound is to measure its ability to inhibit viral replication in a cell-based assay.

cluster_0 Cell Culture & Infection cluster_1 Incubation & Analysis cluster_2 Measurement Methods A Plate susceptible host cells (e.g., MT-4 lymphocytes) B Treat cells with varying concentrations of this compound analogs A->B C Infect cells with a known stain of HIV-1 B->C D Incubate for a set period (e.g., 4-5 days) C->D E Measure viral replication D->E F Determine EC50 value E->F G p24 Antigen ELISA E->G Quantify viral protein H Reverse Transcriptase Activity Assay E->H Measure viral enzyme activity I Cytopathic Effect (CPE) Assay E->I Assess virus-induced cell death

Figure 1. Conceptual workflow for determining the anti-HIV activity of this compound analogs.

The 50% effective concentration (EC50) would be determined as the concentration of the compound that inhibits viral replication by 50%.

P-glycoprotein (P-gp) Inhibition Assay (Conceptual Workflow)

The ability of a compound to inhibit P-gp is often measured by its effect on the cellular accumulation or transport of a known P-gp substrate.

cluster_0 Cell Culture & Treatment cluster_1 Measurement & Analysis A Culture P-gp overexpressing cells (e.g., MDR1-MDCKII) B Pre-incubate cells with varying concentrations of this compound analogs A->B C Add a fluorescent P-gp substrate (e.g., Rhodamine 123, Calcein-AM) B->C D Incubate for a defined time C->D E Measure intracellular fluorescence D->E F Calculate IC50 value E->F E->F Determine concentration for 50% inhibition of substrate efflux

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of Euonymine

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

This document provides critical safety and logistical guidance for the proper disposal of Euonymine, a sesquiterpene pyridine (B92270) alkaloid.[1][2] Adherence to these procedures is vital for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. As no specific disposal protocol for this compound is published, the following guidelines are based on established best practices for the disposal of hazardous research chemicals.

I. Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to consult a comprehensive Safety Data Sheet (SDS) for a similar compound if one for this compound is not available, and to handle it as a potentially hazardous substance.[3]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a laboratory coat.

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Avoid Contact: Prevent contact with skin, eyes, and clothing. Do not ingest or inhale the compound.[3]

  • Spill Management: In the event of a spill, avoid generating dust. Carefully collect the spilled material using an appropriate absorbent and place it into a sealed, labeled container for disposal.[3]

II. Chemical and Physical Properties

Understanding the properties of this compound is crucial for its safe handling and disposal.

PropertyValueReference
CAS Number 33458-82-1[4]
Molecular Formula C₃₈H₄₇NO₁₈[4]
Molecular Weight 805.8 g/mol [4]
Chemical Class Sesquiterpene Pyridine Alkaloid[1][2]

III. Step-by-Step Disposal Protocol

The proper disposal of this compound waste must comply with all applicable federal, state, and local regulations.[5] The following protocol provides a general framework for safe disposal.

  • Waste Characterization: Due to its nature as a biologically active alkaloid, this compound waste should be treated as hazardous chemical waste. This includes pure, unused this compound, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials.

  • Waste Segregation and Collection:

    • Solid Waste: Collect all solid this compound waste, including contaminated disposables, in a designated, puncture-proof, and sealable hazardous waste container.

    • Liquid Waste: If this compound is in a solvent, collect it in a separate, compatible, and leak-proof hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

    • Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[6] The defaced and rinsed container can then be disposed of according to institutional guidelines.[7]

  • Labeling:

    • Clearly label all waste containers with "Hazardous Waste."

    • Identify the contents, including "this compound" and any solvents present with their approximate concentrations.

    • Indicate the potential hazards (e.g., "Toxic").

    • Include the date of waste generation and the name of the principal investigator or laboratory.

  • Storage:

    • Store sealed hazardous waste containers in a designated, secure, and well-ventilated secondary containment area.[7]

    • Ensure that the storage area is away from incompatible materials.

  • Final Disposal:

    • Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[8]

    • Provide the disposal contractor with a complete inventory of the waste.[3]

IV. Experimental Workflow for Disposal

Euonymine_Disposal_Workflow cluster_prep Preparation & Collection cluster_label Labeling & Storage cluster_disposal Final Disposal A Characterize Waste (Treat as Hazardous) B Segregate Waste (Solid vs. Liquid) A->B C Collect in Compatible, Sealed Containers B->C D Label Container: 'Hazardous Waste', Contents, Hazards, Date C->D Proceed to Labeling E Store in Designated Secondary Containment D->E F Contact EHS or Licensed Contractor E->F Ready for Disposal G Provide Waste Inventory F->G H Arrange for Pickup and Disposal G->H

Caption: Workflow for the proper disposal of this compound waste.

This guide is intended to provide a framework for the safe handling and disposal of this compound. Researchers must always consult their institution's specific EHS guidelines and adhere to all local, state, and federal regulations.

References

Personal protective equipment for handling Euonymine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, meticulous adherence to safety protocols is paramount when handling chemical compounds. This guide provides essential, immediate safety and logistical information for the handling of Euonymine, a substance identified as toxic if swallowed or in contact with skin and a potential skin sensitizer.[1] The following procedural guidance is designed to answer key operational questions and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is the first line of defense against exposure to hazardous chemicals. Based on the known hazards of this compound, the following PPE is mandatory:

  • Hand Protection : Chemical-resistant gloves are essential to prevent skin contact. Given that this compound may cause an allergic skin reaction, consider double-gloving for enhanced protection.[1]

  • Protective Clothing : A lab coat or chemical-resistant suit should be worn to protect the body from potential splashes or contamination.[1]

  • Eye and Face Protection : Safety glasses with side shields or chemical splash goggles are required to protect the eyes from accidental splashes. A face shield should be worn when there is a significant risk of splashing.

  • Respiratory Protection : If there is a risk of generating dust or aerosols, a NIOSH-approved respirator appropriate for the exposure level must be used.

Quantitative Data Summary

Hazard ClassificationDescriptionSource
Acute Toxicity, OralToxic if swallowed[1]
Acute Toxicity, DermalToxic in contact with skin[1]
Skin SensitizationMay cause an allergic skin reaction[1]

Operational Plan: Handling and Storage

Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Avoid direct contact with the substance. Use appropriate tools and techniques to handle the material.

  • Do not eat, drink, or smoke in the area where this compound is handled or stored.[1]

  • Wash hands thoroughly after handling and before leaving the laboratory.[1]

Storage:

  • Store in a tightly closed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area away from incompatible materials.

  • Store in a locked cabinet or other secure location to prevent unauthorized access.[1]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste : Collect any solid waste, including contaminated consumables like gloves and paper towels, in a designated, sealed, and properly labeled hazardous waste container.

  • Liquid Waste : Dispose of solutions containing this compound in a dedicated, labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Disposal Method : All this compound waste must be disposed of through an approved waste disposal plant.[1] Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Protocols: Accidental Exposure and Spill Response

First Aid Measures for Accidental Exposure:

  • If Swallowed : Immediately call a poison center or doctor. Rinse mouth. Do not induce vomiting.[1]

  • If on Skin : Take off immediately all contaminated clothing. Wash the affected area with plenty of water. Call a poison center or doctor if you feel unwell. If skin irritation or rash occurs, get medical advice/attention.[1]

  • If Inhaled : Move the person to fresh air. If breathing is difficult, seek medical attention.

  • In Case of Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

Emergency Spill Response Workflow:

In the event of a this compound spill, a calm and systematic approach is crucial to ensure safety and minimize contamination. The following workflow outlines the necessary steps.

Spill_Response_Workflow cluster_ppe Personal Protective Equipment cluster_containment Containment & Cleanup cluster_disposal Disposal cluster_reporting Reporting alert_personnel Alert others in the area evacuate Evacuate the immediate area if necessary assess_spill Assess the spill size and risk don_ppe Don appropriate PPE: - Chemical resistant gloves (double) - Lab coat/suit - Goggles/Face shield - Respirator (if dust/aerosol) assess_spill->don_ppe Minor Spill (trained personnel) evacuate_call Evacuate and call emergency services assess_spill->evacuate_call Major Spill (large quantity, high risk) contain_spill Contain the spill using absorbent pads or granules don_ppe->contain_spill cleanup Carefully collect spilled material and absorbents contain_spill->cleanup decontaminate Decontaminate the spill area cleanup->decontaminate package_waste Place all contaminated materials in a labeled hazardous waste container decontaminate->package_waste dispose Dispose of waste through approved channels package_waste->dispose report_incident Report the incident to the laboratory supervisor and EHS dispose->report_incident

Caption: Workflow for handling an accidental spill of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.